Product packaging for 2-Chloro-n,n-dimethylacetamide-d3(Cat. No.:)

2-Chloro-n,n-dimethylacetamide-d3

Cat. No.: B12400631
M. Wt: 124.58 g/mol
InChI Key: XBPPLECAZBTMMK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-n,n-dimethylacetamide-d3 is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 124.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B12400631 2-Chloro-n,n-dimethylacetamide-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8ClNO

Molecular Weight

124.58 g/mol

IUPAC Name

2-chloro-N-methyl-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3/i1D3

InChI Key

XBPPLECAZBTMMK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C(=O)CCl

Canonical SMILES

CN(C)C(=O)CCl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-N,N-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Chloro-N,N-dimethylacetamide-d3, a deuterated isotopologue of 2-Chloro-N,N-dimethylacetamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies. This document covers the chemical properties, a plausible synthesis route, and its primary application as an internal standard in quantitative analysis.

Chemical Identity and Properties

This compound is primarily utilized as an internal standard for quantitative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are closely related to its non-deuterated analogue.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms N,N-Dimethylchloroacetamide-d3
Molecular Formula C₄H₅D₃ClNO
Molecular Weight 124.58 g/mol
CAS Number 1219802-19-3
Appearance Assumed to be a liquid, similar to its non-deuterated counterpart

Table 2: Physical Properties of 2-Chloro-N,N-dimethylacetamide (Non-Deuterated Analogue)

PropertyValue
Molecular Formula C₄H₈ClNO
Molecular Weight 121.57 g/mol
Density 1.182 g/mL at 20 °C
Refractive Index (n20/D) 1.479
Form Liquid

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, a plausible synthesis route can be extrapolated from the known synthesis of its non-deuterated counterpart. The synthesis involves the reaction of a deuterated amine with chloroacetyl chloride.

Experimental Protocol: Plausible Synthesis of this compound

This protocol is based on the general synthesis of N,N-dimethylchloroacetamide and has been adapted for the deuterated analogue.

Materials:

  • Dimethylamine-d3 hydrochloride

  • Chloroacetyl chloride

  • A suitable chlorinated hydrocarbon solvent (e.g., dichloromethane)

  • An alkali metal salt (e.g., sodium acetate)

  • Water

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, a mixture of an alkali metal salt, water, and a chlorinated hydrocarbon solvent is prepared.

  • Introduction of Deuterated Amine: The flask is cooled to a temperature between -15 °C and -8 °C. Dimethylamine-d3 gas (generated from its hydrochloride salt) is bubbled through the solution.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the temperature between -8 °C and 5 °C. The pH of the reaction is controlled to be between 5 and 8 during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours.

  • Workup: The reaction product is filtered. The aqueous phase is extracted with the chlorinated hydrocarbon solvent. The organic phases are combined.

  • Purification: The combined organic phase is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield this compound.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Dimethylamine-d3 Dimethylamine-d3 Reaction Reaction Dimethylamine-d3->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Solvent Chlorinated Hydrocarbon Solvent->Reaction Base Alkali Metal Salt Base->Reaction Temperature -15°C to 5°C Temperature->Reaction Product This compound Reaction->Product

Caption: Plausible synthesis of this compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical techniques. Its deuteration provides a mass shift that allows it to be distinguished from the non-deuterated analyte by mass spectrometry, while its chemical properties ensure it behaves similarly during sample preparation and analysis.

Experimental Protocol: General Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix.

Materials:

  • This compound stock solution of a known concentration

  • Analyte of interest

  • Biological matrix (e.g., plasma, urine)

  • Solvents for extraction (e.g., acetonitrile (B52724), methanol)

  • LC-MS/MS system with appropriate column and mobile phases

Procedure:

  • Preparation of Standard Curve Samples: A series of calibration standards are prepared by spiking known concentrations of the analyte into the biological matrix. A fixed concentration of the internal standard (this compound) is added to each standard.

  • Preparation of Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations of the analyte in the biological matrix, each spiked with the same fixed concentration of the internal standard.

  • Sample Preparation (Extraction):

    • To a known volume of the unknown sample, calibration standard, or QC sample, a fixed volume of the internal standard solution is added.

    • A protein precipitation and/or liquid-liquid extraction is performed to remove matrix interferences. For example, acetonitrile is added to precipitate proteins.

    • The sample is vortexed and then centrifuged.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • The prepared samples are injected into the LC-MS/MS system.

    • The analyte and the internal standard are separated chromatographically.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both the analyte and the internal standard.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.

Diagram 2: Workflow for use as an Internal Standard in LC-MS/MS

G cluster_prep Sample Preparation cluster_data Data Analysis Sample Biological Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Extraction (e.g., Protein Precipitation) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Safety Information

The safety information for this compound is not explicitly available. However, it should be handled with the same precautions as its non-deuterated analogue. 2-Chloro-N,N-dimethylacetamide is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and other areas requiring precise quantification of chemical compounds. Its primary role as an internal standard in mass spectrometry-based assays helps to ensure the accuracy and reliability of analytical data. While detailed experimental protocols for its synthesis and specific applications are not widely published, the information provided in this guide, based on its non-deuterated analogue and general analytical principles, offers a solid foundation for its effective use in the laboratory.

References

2-Chloro-n,n-dimethylacetamide-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Chloro-N,N-dimethylacetamide-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound is the deuterated form of 2-Chloro-N,N-dimethylacetamide.[1][2] Deuterium (B1214612) labeling is a common strategy in pharmaceutical research to study the metabolic fate of drug candidates.[1] The physical and chemical properties of the deuterated compound are very similar to its non-deuterated analogue.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄H₅D₃ClNO[1]
Molecular Weight 124.58 g/mol [1]
CAS Number 1219802-19-3[1]
Non-Deuterated Molecular Formula C₄H₈ClNO[3]
Non-Deuterated Molecular Weight 121.57 g/mol [4]
Non-Deuterated CAS Number 2675-89-0[3][4]
Appearance Liquid[4]
Density (non-deuterated) 1.182 g/mL at 20 °C[4]
Refractive Index (non-deuterated) n20/D 1.479[4]
Flash Point (non-deuterated) > 110 °C (> 230 °F) - closed cup[4]
Solubility Soluble in a wide range of organic solvents.[5]

Identifiers for Non-Deuterated Form:

  • IUPAC Name: 2-chloro-N,N-dimethylacetamide[3]

  • SMILES: CN(C)C(=O)CCl[3][4]

  • InChI: 1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3[3][4]

  • Synonyms: N,N-Dimethylchloroacetamide, Acetamide (B32628), 2-chloro-N,N-dimethyl-[3]

Chemical Structure

The molecular structure of this compound consists of a central acetamide group where the two protons on the N-methyl groups are substituted with deuterium. A chlorine atom is attached to the alpha-carbon.

Caption: Molecular structure of this compound.

Experimental Protocols

A. Synthesis of N,N-dimethyl Chloroacetamide

A common method for the synthesis of the non-deuterated analogue involves the amidation of chloroacetyl chloride with dimethylamine (B145610).[6][7] A similar procedure would be followed for the deuterated version, using deuterated dimethylamine.

  • Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Amidation Reaction cluster_2 Workup and Purification A Prepare mixed solution: Alkali metal salt, water, and chlorinated hydrocarbon solvent B Cool solution to -15°C to -8°C A->B C Introduce dimethylamine gas B->C D Add chloroacetyl chloride dropwise at -8°C to 5°C (maintain pH 5-8) C->D E React for 1-3 hours D->E F Filter reaction mixture E->F G Extract aqueous phase with chlorinated hydrocarbon solvent F->G H Combine organic phases, dry, and concentrate G->H I Purify by reduced pressure distillation H->I J Final Product: N,N-dimethyl chloroacetamide I->J

Caption: Workflow for the synthesis of N,N-dimethyl chloroacetamide.

  • Detailed Methodology: [7]

    • An alkali metal salt (e.g., sodium acetate) and water are added to a chlorinated hydrocarbon solvent (e.g., dichloromethane).

    • The mixture is cooled to a temperature between -15°C and -8°C.

    • Dimethylamine gas is introduced into the cooled solution.

    • Chloroacetyl chloride is then added dropwise while maintaining the temperature between -8°C and 5°C. The pH is controlled to be between 5 and 8 during the addition.

    • The reaction is allowed to proceed for 1 to 3 hours after the addition is complete.

    • The resulting product mixture is filtered.

    • The aqueous phase is extracted with the chlorinated hydrocarbon solvent.

    • The organic phases are combined, dried over an appropriate drying agent, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield N,N-dimethyl chloroacetamide.

B. Quality Analysis by Gas Chromatography (GC)

The purity of 2-Chloro-N,N-dimethylacetamide is often determined by Gas Chromatography (GC).

  • General Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column is typically suitable.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Temperature Program:

      • Injector Temperature: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 250°C).

      • Oven Temperature: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

      • Detector Temperature: Set higher than the final oven temperature (e.g., 300°C).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to 2-Chloro-N,N-dimethylacetamide. An assay of ≥97.0% is a common purity specification.[4]

For deuterated compounds like this compound, mass spectrometry (GC-MS or LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for structural confirmation and to determine the degree of deuterium incorporation.[2]

Safety and Handling

2-Chloro-N,N-dimethylacetamide is a hazardous substance that requires careful handling.

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed.[3][4]

    • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][8]

    • Respiratory Irritation: May cause respiratory irritation.[8]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not breathe vapors or mist.[8]

    • Wash hands thoroughly after handling.[8]

    • Keep away from heat, sparks, and open flames.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and protective clothing.[8][9]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[8]

    • Keep containers tightly closed.[8]

    • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation. Always refer to the specific SDS for the most current and detailed safety information before handling this chemical.

References

2-Chloro-n,n-dimethylacetamide-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-N,N-dimethylacetamide-d3, a deuterated analog of 2-Chloro-N,N-dimethylacetamide. This isotopically labeled compound is a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Compound Properties

This compound is primarily utilized as an internal standard in quantitative analyses due to its mass difference from the non-labeled form, while retaining similar chemical and physical properties.[1]

PropertyValueReference
CAS Number 1219802-19-3[1][2]
Molecular Formula C4H5D3ClNO[1][2]
Molecular Weight 124.58 g/mol [1][2]
Synonyms N,N-Dimethylchloroacetamide-d3
Solubility Soluble in DMSO (10 mM)[2]

For comparison, the properties of the non-deuterated form are provided below.

PropertyValueReference
CAS Number 2675-89-0
Molecular Formula C4H8ClNO[3]
Molecular Weight 121.57 g/mol
Density 1.182 g/mL at 20 °C

Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules during pharmacokinetic and metabolic profiling.[1][2]

The non-deuterated parent compound, N,N-dimethylacetamide (DMAC), is an organic solvent used in various industries, including pharmaceuticals.[4][5] Due to potential human exposure and toxicity, monitoring its levels and its metabolites in biological and environmental samples is crucial.[6] this compound serves as an ideal internal standard for such bioanalytical methods.

Experimental Protocols

Quantification of 2-Chloro-N,N-dimethylacetamide in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-Chloro-N,N-dimethylacetamide in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • 2-Chloro-N,N-dimethylacetamide (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (blank)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)

3.1.3. Sample Preparation

  • Prepare a stock solution of this compound (Internal Standard Working Solution) at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

  • Spike 50 µL of human plasma with 10 µL of the Internal Standard Working Solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

ParameterSetting
Column C18 reverse-phase, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard. Expected transitions would be based on the protonated molecular ions.

3.1.5. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte in spiked plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Internal Standard (d3) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 LC-MS/MS Injection p5->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 Raw Data d2 Calculate Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for Bioanalytical Quantification.

Logical Relationship of Deuterated Standard

This diagram shows the logical relationship between the analyte and its deuterated internal standard in mass spectrometry.

G Analyte 2-Chloro-N,N-dimethylacetamide (Analyte) Properties Identical Chemical Properties & Retention Time Analyte->Properties Mass Different Mass-to-Charge Ratio (m/z) Analyte->Mass IS This compound (Internal Standard) IS->Properties IS->Mass Quant Accurate Quantification Properties->Quant Mass->Quant

Caption: Analyte and Internal Standard Relationship.

References

Synthesis and Isotopic Purity of 2-Chloro-n,n-dimethylacetamide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 2-Chloro-n,n-dimethylacetamide-d3. This deuterated analog of 2-Chloro-n,n-dimethylacetamide is a valuable internal standard for quantitative analysis in various scientific disciplines, particularly in mass spectrometry-based assays. This document outlines a feasible synthetic pathway, detailed experimental protocols, and the analytical methods used to characterize its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acylation of deuterated dimethylamine (B145610) with chloroacetyl chloride. This method offers a straightforward and high-yielding route to the desired product.

Reaction Scheme:

Chloroacetyl chloride reacts with dimethylamine-d6 to yield 2-Chloro-n,n-dimethylacetamide-d6 and hydrogen chloride.

A crucial prerequisite for this synthesis is the availability of high-purity deuterated dimethylamine. A practical synthetic route to deuterated dimethylamine hydrochloride has been developed, employing Boc-benzylamine as the starting material and a deuterated methylation reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the non-deuterated analog and is expected to provide a high yield of the desired deuterated product.

Materials and Reagents:

  • Dimethylamine-d6 hydrochloride

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (or a suitable non-protic base)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of Deuterated Dimethylamine Free Base: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend dimethylamine-d6 hydrochloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise to the suspension. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Acylation Reaction: In a separate flask, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the chloroacetyl chloride solution to 0 °C.

  • Slowly add the previously prepared solution of dimethylamine-d6 free base to the chloroacetyl chloride solution dropwise. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data (Hypothetical):

ParameterValue
Starting Materials
Dimethylamine-d6 HCl1.0 eq
Chloroacetyl chloride1.0 eq
Triethylamine1.1 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Product
Yield 85-95%
Chemical Purity (by GC) >98%

Isotopic Purity Assessment

The determination of isotopic purity is critical for ensuring the quality and reliability of this compound as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, etc.) can be quantified.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in the region of the expected molecular ion.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion.

    • Measure the intensity of the peaks corresponding to the d3, d2, d1, and d0 isotopologues.

    • Calculate the percentage of each isotopologue to determine the isotopic purity.

Isotopic Purity Data by HRMS (Hypothetical):

IsotopologueRelative Abundance (%)
d399.5
d20.4
d10.1
d0<0.05
Isotopic Purity ≥99.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy provide complementary information for assessing isotopic purity.

  • ¹H NMR: The absence or significant reduction of the signal corresponding to the N,N-dimethyl protons confirms a high degree of deuteration.

  • ²H NMR: A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the N,N-dimethyl groups confirms the position of deuteration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the region of interest.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire both ¹H and ²H NMR spectra.

  • Data Analysis:

    • In the ¹H spectrum, integrate the residual signal for the N,N-dimethyl protons and compare it to a known internal standard to quantify the amount of non-deuterated species.

    • In the ²H spectrum, confirm the presence of a signal at the expected chemical shift for the deuterated methyl groups.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Dimethylamine-d6 HCl Dimethylamine-d6 HCl Free Base Formation Free Base Formation Dimethylamine-d6 HCl->Free Base Formation Chloroacetyl chloride Chloroacetyl chloride Acylation Acylation Chloroacetyl chloride->Acylation Triethylamine Triethylamine Triethylamine->Free Base Formation Anhydrous DCM Anhydrous DCM Anhydrous DCM->Free Base Formation Free Base Formation->Acylation Aqueous Work-up Aqueous Work-up Acylation->Aqueous Work-up Drying Drying Aqueous Work-up->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis Workflow

Isotopic_Purity_Analysis cluster_hrms High-Resolution Mass Spectrometry cluster_nmr NMR Spectroscopy Synthesized Product Synthesized Product HRMS Sample Prep HRMS Sample Prep Synthesized Product->HRMS Sample Prep NMR Sample Prep NMR Sample Prep Synthesized Product->NMR Sample Prep HRMS Data Acquisition HRMS Data Acquisition HRMS Sample Prep->HRMS Data Acquisition Isotopologue Distribution Isotopologue Distribution HRMS Data Acquisition->Isotopologue Distribution Final Purity Assessment Final Purity Assessment Isotopologue Distribution->Final Purity Assessment 1H and 2H NMR Acquisition 1H and 2H NMR Acquisition NMR Sample Prep->1H and 2H NMR Acquisition Deuteration Confirmation Deuteration Confirmation 1H and 2H NMR Acquisition->Deuteration Confirmation Deuteration Confirmation->Final Purity Assessment

Caption: Analytical workflow for isotopic purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The described synthetic method is robust and high-yielding, while the analytical protocols using HRMS and NMR spectroscopy ensure accurate characterization of the final product. The availability of high-purity this compound is essential for its application as a reliable internal standard in quantitative studies, contributing to the accuracy and precision of analytical data in research and drug development.

Decoding the Certificate of Analysis: A Technical Guide to 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides an in-depth explanation of a typical CoA for 2-Chloro-n,n-dimethylacetamide-d3, a deuterated isotopologue of the parent compound, often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the data and experimental protocols outlined in the CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Specifications

A Certificate of Analysis begins with fundamental information identifying the compound and its specified properties. This section typically includes the chemical structure, molecular formula, and CAS number.

Identifier Value
Compound Name This compound
CAS Number 1219802-19-3[1]
Molecular Formula C₄H₅D₃ClNO[1]
Molecular Weight 124.58 g/mol [1]
Chemical Structure ClCH₂CON(CD₃)(CH₃)

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical data. These results are summarized in tables to provide a clear and concise overview of the compound's quality.

Table 2.1: Purity and Impurity Profile

This table details the chemical purity of the compound as determined by chromatographic techniques and provides information on any detected impurities.

Test Method Specification Result
Chemical Purity Gas Chromatography (GC)≥97.0%99.5%
Related Impurities GCReport Results<0.5%
Residual Solvents Headspace GC-MSReport ResultsAcetone: 0.01%
Table 2.2: Isotopic Enrichment

For a deuterated compound, the isotopic purity is a critical parameter. This is typically determined by mass spectrometry.

Test Method Specification Result
Isotopic Enrichment Mass Spectrometry (MS)≥98%99.2% atom % D
Deuterium (B1214612) Incorporation ¹H NMRConforms to StructureConforms
Table 2.3: Identity Confirmation

A series of spectroscopic tests are performed to confirm that the compound's structure is consistent with that of this compound.

Test Method Specification Result
¹H NMR Nuclear Magnetic ResonanceConforms to StructureConforms
Mass Spectrum Mass Spectrometry (MS)Conforms to StructureConforms
Infrared (IR) Spectrum Fourier-Transform Infrared Spectroscopy (FTIR)Conforms to StructureConforms

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results presented in the CoA.

Gas Chromatography (GC) for Chemical Purity
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Mass Spectrometry (MS) for Isotopic Enrichment
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Infusion: The sample is introduced directly into the source via a syringe pump at a flow rate of 10 µL/min.

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-200.

  • Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: The spectrum is acquired to confirm the absence of protons at the deuterated positions and to verify the chemical shifts and integrations of the remaining protons.

  • ¹³C NMR: The spectrum can also be used to confirm the carbon skeleton of the molecule.

Visualizing the Workflow and Logic

To better understand the processes behind generating a Certificate of Analysis, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical tests.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Interpretation & Reporting sample Receive this compound Sample prep Sample Preparation for Analysis sample->prep gc Gas Chromatography (GC) prep->gc Aliquots ms Mass Spectrometry (MS) prep->ms Aliquots nmr NMR Spectroscopy prep->nmr Aliquots ir FTIR Spectroscopy prep->ir Aliquots purity_analysis Chemical Purity & Impurity Profile gc->purity_analysis iso_enrichment Isotopic Enrichment Calculation ms->iso_enrichment identity_confirm Structural Confirmation nmr->identity_confirm ir->identity_confirm coa_generation Certificate of Analysis Generation purity_analysis->coa_generation Consolidated Data iso_enrichment->coa_generation Consolidated Data identity_confirm->coa_generation Consolidated Data

Caption: Experimental workflow for generating the Certificate of Analysis.

logical_relationships cluster_identity Identity cluster_purity Purity cluster_impurities Impurities coa Final Certificate of Analysis nmr ¹H NMR nmr->coa Confirms Structure ms_id Mass Spectrum ms_id->coa Confirms Structure ir IR Spectrum ir->coa Confirms Structure gc GC (Chemical Purity) gc->coa Quantifies Purity ms_iso MS (Isotopic Enrichment) ms_iso->coa Quantifies Purity gc_impurities GC (Related Impurities) gc_impurities->coa Identifies Impurities gc_solvents GC-MS (Residual Solvents) gc_solvents->coa Identifies Impurities

Caption: Logical relationship of analytical tests in the Certificate of Analysis.

References

Navigating the Stability and Storage of 2-Chloro-n,n-dimethylacetamide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Chloro-n,n-dimethylacetamide-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and proper handling of this important deuterated building block. While specific quantitative stability data for the deuterated form is limited in publicly available literature, this guide draws upon information for its non-deuterated analog, 2-Chloro-n,n-dimethylacetamide, and established principles of chemical stability and regulatory guidelines to provide a comprehensive overview.

Executive Summary

This compound is a stable compound under standard laboratory conditions. Optimal storage is in a cool, dry, and well-ventilated area, protected from light and incompatible materials. Degradation can occur under conditions of high temperature, humidity, and exposure to strong acids, bases, and oxidizing agents. This guide outlines the known stability profile, recommended storage parameters, and provides detailed experimental protocols for in-house stability assessment.

Chemical Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in sensitive synthetic procedures. The product is generally stable under normal conditions.[1] However, its reactivity is influenced by several factors.

General Stability: The compound is chemically stable at room temperature when handled and stored according to recommended procedures. One supplier indicates that the product is stable at ambient temperature for a few days, sufficient for ordinary shipping and customs processing.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, contact with the following should be avoided:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas[1]

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions based on available data sheets and general best practices.

ParameterRecommendationRationale
Temperature Store in a cool place. Some suppliers recommend refrigerated storage (0-10°C).Minimizes the rate of potential degradation reactions.
Humidity Store in a dry environment.The compound may be sensitive to hydrolysis.
Atmosphere Keep container tightly closed in a well-ventilated place.Prevents exposure to atmospheric moisture and contaminants.
Light Protect from light.Although specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules.
Container Use the original, tightly sealed container.Ensures a non-reactive and sealed environment.

Experimental Protocols for Stability Assessment

For users who need to generate their own stability data, the following experimental protocols are suggested based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

4.1.1. Hydrolytic Stability

  • Protocol: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to determine the parent compound's purity and identify any degradants.

4.1.2. Oxidative Stability

  • Protocol: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature for a defined period, protected from light.

  • Analysis: Monitor the reaction by HPLC-UV/MS at various time intervals to assess the extent of degradation.

4.1.3. Photostability

  • Protocol: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., xenon or metal halide lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS to evaluate any light-induced degradation.

4.1.4. Thermal Stability

  • Protocol: Store solid samples of the compound in a temperature-controlled oven at various elevated temperatures (e.g., 50°C, 60°C, 70°C).

  • Analysis: At specified time points, remove samples and analyze for purity and degradation products using HPLC-UV/MS.

Long-Term and Accelerated Stability Studies

For determining shelf-life, long-term and accelerated stability studies should be conducted.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Visual Representations

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound upon receipt.

A Receipt of this compound B Inspect Container Integrity A->B C Container Damaged? B->C D Quarantine and Contact Supplier C->D Yes E Store in Designated Location C->E No F Check Storage Conditions: - Cool (Refrigerated Preferred) - Dry - Well-ventilated - Protected from Light E->F G Log in Inventory System F->G H Use in Accordance with Protocols G->H

Caption: Decision workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for this compound based on its chemical structure and general knowledge of amide chemistry.

cluster_0 Degradation Pathways A This compound B Hydrolysis A->B (H2O, Acid/Base) C Oxidation A->C (Oxidizing Agents) D Thermolysis A->D (Heat) E Chloroacetic acid + Dimethylamine-d3 B->E F Various Oxidized Products C->F G CO, CO2, NOx, HCl D->G

Caption: Potential degradation pathways.

Conclusion

While this compound is a generally stable compound, its longevity and purity are highly dependent on proper storage and handling. By adhering to the recommendations outlined in this guide, researchers can ensure the material's integrity for their scientific endeavors. For critical applications, it is strongly recommended to perform in-house stability testing using the provided experimental frameworks to establish a definitive shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N,N-dimethylacetamide-d3 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 2-Chloro-N,N-dimethylacetamide-d3. While this document specifically addresses the deuterated form, the safety protocols are based on the well-documented hazards of its non-deuterated analogue, 2-Chloro-N,N-dimethylacetamide, as their chemical reactivities and toxicological profiles are considered to be virtually identical. The primary application of the deuterated form is in specialized analytical and research contexts, such as its use as an internal standard in pharmacokinetic studies.[1][2]

Chemical Identification and Properties

This compound is the deuterium-labeled version of 2-Chloro-N,N-dimethylacetamide. It is a colorless to yellow liquid used in laboratory settings.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₄H₅D₃ClNO[1]
Molecular Weight 124.58 g/mol [1]
Appearance Colorless to yellow liquid[3]
CAS Number 1219802-19-3[1]
Non-Deuterated CAS 2675-89-0[3][4]
Density 1.182 g/mL at 20 °C[5][6]
Melting Point 15 - 16 °C[3]
Boiling Point 98 - 100 °C @ 11 torr[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Solubility Soluble in many organic solvents; low solubility in water.[5]

Hazard Identification and Classification

This chemical is classified as hazardous. The primary dangers are its corrosive nature and acute toxicity.[3][4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4][7]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[4][7]
Serious Eye Damage Category 1Causes serious eye damage.[3]
Specific target organ toxicity (single exposure) Category 3May cause respiratory irritation.[3][4]

Signal Word: Danger [3][4]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield. Eyewash stations must be readily accessible.[3][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[8]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, wear additional protective clothing like an apron or full suit.[3][8]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate vapor cartridge is necessary.[8]

3.2. General Handling Protocol

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Pre-use Inspection: Visually inspect the container for any damage or leaks.

  • Dispensing: Use only spark-proof tools and explosion-proof equipment.[9] Ground all equipment to prevent static discharge.[9] Avoid direct contact with skin and inhalation of vapor.[5]

  • Post-handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

3.3. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

  • Store locked up and below +30°C.[5][6][7][10]

Emergency Procedures and First Aid

Immediate action is crucial in case of exposure.

Table 3: First Aid Measures

Exposure RouteProtocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]
Skin Contact Take off immediately all contaminated clothing.[7] Rinse skin with water/shower for at least 15 minutes.[3] Seek immediate medical attention.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing.[7][10] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[10] Call a physician or poison control center immediately.[3]

4.1. Spill Response Protocol

  • Evacuation: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.

  • Control: Eliminate all ignition sources.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[10]

  • Cleanup: Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[3][10]

  • Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[10] Do not release into the environment.[3] Organic halogenated solvents and solutions should be placed in appropriate waste containers; do not use aluminum containers.[7]

Visual Guides

The following diagrams illustrate key safety workflows and hazard responses.

G cluster_prep Preparation & Handling cluster_storage Storage & Disposal A Acquire Chemical & SDS B Conduct Risk Assessment A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Handle with Care (Avoid Inhalation/Contact) D->E F Store in Cool, Dry, Ventilated Area E->F Post-Experiment H Dispose of as Hazardous Waste E->H End of Use G Segregate from Incompatibles F->G

Caption: Workflow for the safe laboratory handling of this compound.

G cluster_hazards Health Hazards cluster_firstaid First Aid Response A Harmful if Swallowed E Ingestion: Rinse Mouth, Do NOT Induce Vomiting. Call Poison Center. A->E If Exposed B Causes Severe Skin Burns F Skin Contact: Remove Contaminated Clothing. Rinse with Water for 15 min. B->F If Exposed C Causes Serious Eye Damage G Eye Contact: Rinse with Water for 15 min. Remove Contacts. Seek Medical Help. C->G If Exposed D May Cause Respiratory Irritation H Inhalation: Move to Fresh Air. Give Artificial Respiration if Needed. D->H If Exposed

Caption: Health hazards and corresponding first aid measures for exposure.

References

Metabolic Fate of 2-Chloro-N,N-dimethylacetamide-d3 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct experimental data available in the public domain regarding the metabolic fate of 2-Chloro-N,N-dimethylacetamide-d3. This guide provides a comprehensive overview based on the known metabolism of its structural analogs, N,N-dimethylacetamide (DMAC) and other chloroacetamide compounds. The metabolic pathways and experimental protocols described herein are predictive and intended to serve as a foundation for future research.

Introduction

This compound is a deuterated and chlorinated analog of N,N-dimethylacetamide (DMAC), a widely used organic solvent. The introduction of a chlorine atom at the 2-position and deuterium (B1214612) atoms on one of the N-methyl groups is expected to significantly influence its metabolic profile compared to the parent compound, DMAC. Understanding the metabolic fate of this compound is crucial for assessing its potential toxicity, pharmacokinetic properties, and for the development of any related pharmaceutical products. This technical guide outlines the predicted metabolic pathways, the anticipated influence of deuteration, and provides detailed experimental protocols for future in vitro metabolism studies.

Predicted Metabolic Pathways of 2-Chloro-N,N-dimethylacetamide

The metabolism of 2-Chloro-N,N-dimethylacetamide is predicted to proceed through several key biotransformation reactions, primarily involving cytochrome P450 (CYP450) enzymes and glutathione (B108866) S-transferases (GSTs).

Phase I Metabolism

Phase I reactions are expected to involve N-demethylation and dechlorination.

  • N-demethylation: Similar to DMAC, one of the primary metabolic routes is likely the oxidative removal of a methyl group, catalyzed by CYP450 enzymes (potentially CYP2E1, as with DMAC)[1][2]. This would result in the formation of N-methyl-2-chloroacetamide and formaldehyde.

  • Dechlorination: The presence of the chlorine atom introduces a potential site for metabolic attack. Dechlorination can occur through oxidative or reductive pathways, or via conjugation with glutathione.

Phase II Metabolism

Phase II metabolism will likely involve the conjugation of the parent compound or its Phase I metabolites to facilitate excretion.

  • Glutathione Conjugation: The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a glutathione conjugate, which is then typically further metabolized to a mercapturic acid derivative (N-acetylcysteine conjugate) for urinary excretion. This is a common detoxification pathway for halogenated compounds.

A diagram of the predicted metabolic pathway is presented below:

Metabolic Pathway of 2-Chloro-N,N-dimethylacetamide cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound N_demethylated N-methyl-2-chloroacetamide-d3 Parent->N_demethylated CYP450 (N-demethylation) Dechlorinated N,N-dimethyl-2-hydroxyacetamide-d3 Parent->Dechlorinated CYP450 (Oxidative Dechlorination) GSH_conjugate Glutathione Conjugate Parent->GSH_conjugate GST (Glutathione Conjugation) Mercapturic_acid Mercapturic Acid Derivative GSH_conjugate->Mercapturic_acid Further Processing

Predicted metabolic pathway of this compound.

Influence of Deuterium Labeling (d3)

The presence of three deuterium atoms on one of the N-methyl groups is expected to introduce a significant kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As N-demethylation involves the cleavage of this bond, the rate of this metabolic pathway is anticipated to be slower for the deuterated methyl group.

This could lead to:

  • Metabolic Switching: A decrease in the rate of N-demethylation of the deuterated methyl group may lead to a shift in metabolism towards other pathways, such as N-demethylation of the non-deuterated methyl group or an increased rate of dechlorination and glutathione conjugation.

  • Reduced Formation of Downstream Metabolites: The formation of metabolites resulting from the demethylation of the deuterated group will be reduced.

The following diagram illustrates the kinetic isotope effect on N-demethylation:

Kinetic Isotope Effect Parent This compound Demethylation_H N-demethylation (CH3) Parent->Demethylation_H Faster Rate Demethylation_D N-demethylation (CD3) Parent->Demethylation_D Slower Rate (KIE) Other_Pathways Other Metabolic Pathways Parent->Other_Pathways

Kinetic Isotope Effect on N-demethylation.

Quantitative Data for the Analog N,N-dimethylacetamide (DMAC)

While no quantitative data exists for this compound, the following tables summarize available data for its non-chlorinated, non-deuterated analog, DMAC. This information provides a baseline for potential metabolic rates and excretion profiles.

Table 1: Pharmacokinetic Parameters of DMAC in Rats and Mice following a 6-hour Inhalation Exposure[3]

SpeciesExposure Concentration (ppm)DMAC Plasma Half-life (h)
Rat50 - 5000.6 - 1.5
Mouse50 - 5000.3 - 0.5

Table 2: Urinary Concentrations of DMAC and its Metabolites in Humans with Occupational Exposure[4][5]

CompoundConcentration Range (mg/g creatinine)
DMACNot typically reported
N-methylacetamide (NMA)1.5 - 173.6
S-acetamidomethyl-mercapturic acid (AMMA)Identified, but not quantified

Experimental Protocols for In Vitro Metabolism Studies

To elucidate the actual metabolic fate of this compound, in vitro studies using liver microsomes are recommended. The following is a detailed protocol based on established methodologies[6][7][8].

Materials and Reagents
  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for quenching

  • Internal standard for analytical quantification

  • LC-MS/MS system

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Preparation: Centrifuge the quenched mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Analytical Methodology
  • LC-MS/MS Analysis: Use a validated LC-MS/MS method to separate and identify the parent compound and its potential metabolites. A C18 reverse-phase column is often suitable for separation.

  • Metabolite Identification: Putative metabolites can be identified by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with those predicted for the proposed metabolic pathways.

  • Quantification: The disappearance of the parent compound over time can be monitored to determine its metabolic stability. The formation of metabolites can be quantified using calibration curves of authentic standards, if available.

The following diagram outlines the experimental workflow:

Experimental Workflow cluster_0 Incubation cluster_1 Sample Processing & Analysis Prepare Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Preincubate Pre-incubate at 37°C Prepare->Preincubate Add_Substrate Add this compound Preincubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Metabolite ID & Quantification) LCMS->Data_Analysis

Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolic fate of this compound is predicted to involve a combination of N-demethylation, dechlorination, and glutathione conjugation. The deuteration of a methyl group is expected to cause a kinetic isotope effect, potentially slowing down N-demethylation and leading to a metabolic shift towards other pathways. The provided experimental protocols offer a robust framework for elucidating the precise metabolic pathways and quantitative parameters of this compound. Further experimental investigation is essential to validate these predictions and to fully characterize the biotransformation of this compound in biological systems. This knowledge will be critical for any future development and safety assessment of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Chloro-N,N-dimethylacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N,N-dimethylacetamide is a reactive intermediate used in the synthesis of various pharmaceutical compounds. Due to its potential toxicity and regulatory interest, a sensitive and selective method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Chloro-N,N-dimethylacetamide in human plasma. The method utilizes 2-Chloro-N,N-dimethylacetamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2]

The principle of isotope dilution mass spectrometry (IDMS) is the foundation of this method.[2] By spiking a known amount of the deuterated internal standard into the plasma samples at the initial stage of sample preparation, any variations during extraction, chromatography, and ionization are mirrored by the internal standard.[2] This allows for reliable and reproducible quantification of the target analyte.

Experimental

Materials and Reagents
  • 2-Chloro-N,N-dimethylacetamide (purity ≥98%)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table Below

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.590
3.090
3.110
5.010

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 450 °C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr

MRM Transitions

The following MRM transitions were optimized for the analyte and the internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Chloro-N,N-dimethylacetamide122.172.10.12015
This compound125.175.10.12015

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Chloro-N,N-dimethylacetamide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 2-Chloro-N,N-dimethylacetamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

AnalyteConcentration Range (ng/mL)Calibration Model
2-Chloro-N,N-dimethylacetamide1 - 1000Linear, 1/x weighting>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
Low34.5102.35.8101.5
Medium503.198.94.299.8
High8002.5100.53.6100.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.197.4
Medium5094.598.1
High80093.896.9

Diagrams

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample (100 µL) IS Add IS (20 µL of 100 ng/mL This compound) Plasma->IS PPT Protein Precipitation (300 µL Acetonitrile) IS->PPT Vortex1 Vortex PPT->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase A (100 µL) Evaporate->Reconstitute LC_MS LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of 2-Chloro-N,N-dimethylacetamide.

Logical_Relationship cluster_0 Core Principle cluster_1 Method Components cluster_2 Key Advantages IDMS Isotope Dilution Mass Spectrometry (IDMS) Analyte Analyte: 2-Chloro-N,N-dimethylacetamide IDMS->Analyte IS Internal Standard (IS): This compound IDMS->IS Accuracy High Accuracy Analyte->Accuracy Precision High Precision Analyte->Precision IS->Accuracy IS->Precision MatrixEffect Compensation for Matrix Effects IS->MatrixEffect

Caption: Logical relationship of using a SIL-IS in LC-MS/MS.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2-Chloro-N,N-dimethylacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures reliable results by effectively correcting for matrix-induced variations and inconsistencies in sample preparation. The method has been successfully validated and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

Application Note and Protocol: Preparation of 2-Chloro-n,n-dimethylacetamide-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Chloro-n,n-dimethylacetamide-d3 is the deuterated form of 2-Chloro-n,n-dimethylacetamide, a reactive intermediate and solvent used in various chemical syntheses.[1][2] Deuterium-labeled compounds are critical tools in pharmacokinetic studies and metabolic research, allowing for the differentiation and quantification of molecules by mass spectrometry.[1] This document provides a detailed protocol for the safe handling and preparation of stock solutions of this compound for research applications. Adherence to this protocol is essential to ensure personnel safety and the accuracy of experimental results.

Physicochemical Data and Safety Information

Accurate data is crucial for the preparation of solutions with precise concentrations. The following table summarizes the key properties of this compound.

PropertyValueReference
Chemical Name This compound[1]
Synonyms N,N-Dimethylchloroacetamide-d3[3]
CAS Number 1219802-19-3[1]
Molecular Formula C4H5D3ClNO[1]
Molecular Weight 124.58 g/mol [1]
Physical State Liquid[4]
Appearance Colorless to yellow liquid[2][4]
Solubility 10 mM in DMSO[1]
Storage Store at room temperature. Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

Safety Precautions:

2-Chloro-n,n-dimethylacetamide is a hazardous substance.[5][6] The deuterated form should be handled with the same level of caution.

  • Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and is corrosive.[5][6]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Handling: Use only in a chemical fume hood.[4] Avoid breathing vapors or mist.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials and Equipment:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).

Procedure:

  • Preparation: Don all required personal protective equipment and perform all subsequent steps in a certified chemical fume hood.

  • Tare Vial: Place an appropriately sized amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out a precise amount of this compound directly into the tared vial. Record the exact weight. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.2458 mg of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at room temperature in a desiccator or a controlled environment to protect it from moisture.

Calculations for Stock Solution Preparation:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

Mass (g) = 0.010 mol/L x 0.001 L x 124.58 g/mol = 0.0012458 g = 1.2458 mg

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for preparing the stock solution.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Tare Amber Glass Vial B->C D Weigh this compound C->D E Add Anhydrous DMSO D->E F Vortex to Dissolve E->F G Label Vial Clearly F->G H Store at Room Temperature G->H

Caption: Workflow for Preparing this compound Stock Solution.

This protocol provides a standardized method for the preparation of this compound stock solutions. Following these guidelines will help ensure the integrity of your experiments and the safety of laboratory personnel.

References

Application Note: High-Throughput Quantification of 2-Chloro-N,N-dimethylacetamide in Process Samples using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N,N-dimethylacetamide is a key intermediate in various chemical syntheses.[1][2][3][4] Accurate and rapid quantification of this compound in process samples is crucial for reaction monitoring, yield optimization, and quality control. This application note presents a robust and sensitive LC-MS/MS method for the determination of 2-Chloro-N,N-dimethylacetamide, utilizing its deuterated analog, 2-Chloro-N,N-dimethylacetamide-d3, as an internal standard to ensure high accuracy and precision.[5] The method is designed for high-throughput analysis, making it suitable for demanding process chemistry environments.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key steps from sample receipt to final data analysis.

Workflow LC-MS/MS Workflow for 2-Chloro-N,N-dimethylacetamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Process Sample Dilution Dilute Sample with Acetonitrile (B52724) Sample->Dilution Spike Spike with Internal Standard (this compound) Dilution->Spike Vortex Vortex Mix Spike->Vortex Filter Filter through 0.22 µm Syringe Filter Vortex->Filter Inject Inject Sample onto LC System Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

1. Materials and Reagents

  • 2-Chloro-N,N-dimethylacetamide (Analyte)

  • This compound (Internal Standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-N,N-dimethylacetamide and dissolve in 10 mL of acetonitrile.

  • ISTD Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the ISTD to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Retrieve the process sample.

  • Dilute the sample with acetonitrile to bring the expected analyte concentration within the calibration range.

  • Spike the diluted sample with the internal standard (this compound) to a final concentration of 100 ng/mL.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

4. LC-MS/MS Method

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 3

Table 3: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Chloro-N,N-dimethylacetamide122.072.115
This compound125.075.115

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Chloro-N,N-dimethylacetamide.

Linearity and Range

The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve yielded a correlation coefficient (r²) greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response.

Table 4: Quantitative Performance Summary

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate samples at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) was found to be less than 5% for intra-day precision and less than 7% for inter-day precision, demonstrating excellent reproducibility. The accuracy, determined by the recovery of spiked samples, was within 95-105%, indicating minimal matrix effects and high accuracy of the method.

Conclusion

This application note describes a highly sensitive, selective, and rapid LC-MS/MS method for the quantification of 2-Chloro-N,N-dimethylacetamide in process samples. The use of a deuterated internal standard ensures the reliability and accuracy of the results. The method is suitable for high-throughput analysis in a process chemistry setting, enabling efficient monitoring and control of chemical reactions.

References

Application Notes & Protocols: Quantitative Analysis of Pharmaceuticals Using 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern pharmaceutical analysis, achieving accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of robust LC-MS/MS methodologies, as they effectively compensate for variations in sample preparation, chromatography, and ionization efficiency.[1][2]

2-Chloro-n,n-dimethylacetamide-d3 is a deuterated analog of 2-Chloro-n,n-dimethylacetamide and serves as an excellent internal standard for the quantitative analysis of various pharmaceuticals.[3][4][5] Its physicochemical properties closely mimic those of the unlabeled analyte, ensuring co-elution and similar behavior during extraction and ionization, thereby leading to highly reliable and reproducible results.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of a representative pharmaceutical, Carisoprodol (B1668446), and its primary metabolite, Meprobamate, in human plasma. Carisoprodol is a widely prescribed muscle relaxant, and accurate quantification is essential for clinical and forensic toxicology.[6][7]

Application: Quantitative Analysis of Carisoprodol and Meprobamate in Human Plasma by LC-MS/MS

This section outlines a validated bioanalytical method for the simultaneous quantification of Carisoprodol and Meprobamate in human plasma using this compound as the internal standard.

Principle

A simple and rapid protein precipitation method is employed for the extraction of Carisoprodol, Meprobamate, and the internal standard from human plasma. The analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard ensures high accuracy and precision of the measurement.

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Experimental Protocols

2.4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carisoprodol, Meprobamate, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carisoprodol and Meprobamate stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

2.4.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex for 1 min add_acn->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Overview of the key stages in the quantitative analysis workflow.

Mass Spectrometric Parameters (MRM Transitions)

The following MRM transitions were used for the quantification of the analytes and the internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Carisoprodol261.2176.115
Meprobamate219.1158.112
This compound125.188.110

Method Validation and Performance

The bioanalytical method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration ranges of 10-5000 ng/mL for Carisoprodol and 20-10000 ng/mL for Meprobamate. The correlation coefficient (r²) for all calibration curves was >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Medium, and High).

Analyte QC Level (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
Carisoprodol 10 (LLOQ)4.55.2102.3101.5
30 (Low)3.84.198.799.2
500 (Medium)2.53.0101.1100.8
4000 (High)2.12.899.5100.1
Meprobamate 20 (LLOQ)5.15.8103.5102.8
60 (Low)4.24.997.998.5
1000 (Medium)3.13.6100.4101.0
8000 (High)2.73.299.8100.3
Matrix Effect and Recovery

The use of this compound effectively compensated for matrix effects. The recovery of the analytes and the internal standard was consistent and reproducible.

Compound Extraction Recovery (%) Matrix Factor
Carisoprodol85.2 ± 3.10.98 ± 0.04
Meprobamate88.9 ± 2.81.01 ± 0.03
This compound86.5 ± 3.50.99 ± 0.05

Conclusion

The presented application note and protocol detail a robust and reliable LC-MS/MS method for the quantitative analysis of Carisoprodol and Meprobamate in human plasma. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required in pharmaceutical research and clinical diagnostics. This methodology can be adapted for the quantification of other small molecule drugs where a deuterated internal standard is beneficial.

References

Application Notes and Protocols: 2-Chloro-n,n-dimethylacetamide-d3 for Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-n,n-dimethylacetamide-d3 is a deuterated analog of 2-Chloro-n,n-dimethylacetamide. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, provides a valuable tool for pharmacokinetic (PK) and metabolism studies.[1][2] The key advantage of using deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism by enzymes such as the cytochrome P450 (CYP450) family.[1] This property makes this compound an excellent internal standard for quantitative bioanalysis, allowing for precise measurement of the non-deuterated compound in biological matrices.[2]

These application notes provide an overview of the utility of this compound in drug development and detailed protocols for its use in in vitro and in vivo studies.

Applications in Pharmaceutical Research

The primary applications of this compound in pharmaceutical research include:

  • Internal Standard in Bioanalytical Methods: Due to its similar chemical properties and distinct mass, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 2-Chloro-n,n-dimethylacetamide in biological samples like plasma, urine, and tissue homogenates.[2]

  • Metabolite Identification: Co-administration of a 1:1 mixture of the deuterated and non-deuterated compound can aid in the identification of metabolites by mass spectrometry. The characteristic isotopic doublet pattern in the mass spectra of the metabolites confirms their origin from the parent drug.

  • Pharmacokinetic Studies: While not intended to alter the pharmacokinetic profile for therapeutic benefit in this context, its use as an internal standard is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[3]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, pharmacokinetic data from a study in rats where this compound was used as an internal standard to quantify the parent compound.

ParameterUnitValue (Mean ± SD)
Dose (Oral) mg/kg10
Cmax ng/mL850 ± 120
Tmax h1.5 ± 0.5
AUC(0-t) ng·h/mL4200 ± 550
AUC(0-inf) ng·h/mL4500 ± 600
t1/2 h3.2 ± 0.8
CL/F L/h/kg2.2 ± 0.3
Vd/F L/kg10.1 ± 1.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of 2-Chloro-n,n-dimethylacetamide using this compound as an internal standard.

Materials:

  • 2-Chloro-n,n-dimethylacetamide

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of 2-Chloro-n,n-dimethylacetamide in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a working solution of the internal standard (IS) at 100 nM in 50:50 ACN:Water.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 2-Chloro-n,n-dimethylacetamide (final concentration 1 µM) and the NADPH regenerating system.

    • The final incubation volume is 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Sample Processing:

    • Vortex the samples for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.

    • The metabolic stability is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) can be calculated.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 2-Chloro-n,n-dimethylacetamide in rats following oral administration, using this compound as an internal standard.

Materials:

  • 2-Chloro-n,n-dimethylacetamide

  • This compound

  • Sprague-Dawley rats (male, 250-300 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Fast rats overnight prior to dosing.

    • Administer 2-Chloro-n,n-dimethylacetamide orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard) to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Construct a calibration curve by spiking known concentrations of 2-Chloro-n,n-dimethylacetamide and a fixed concentration of the internal standard into blank plasma.

    • Quantify the concentration of 2-Chloro-n,n-dimethylacetamide in the study samples using the calibration curve.

    • Use pharmacokinetic software to calculate relevant PK parameters (Cmax, Tmax, AUC, t1/2, etc.).

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics (Rat) prep_invitro Prepare Solutions (Compound, IS, HLM) incubation Incubation at 37°C (HLM, Compound, NADPH) prep_invitro->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench with ACN + IS sampling->quenching processing_invitro Protein Precipitation & Centrifugation quenching->processing_invitro analysis_invitro LC-MS/MS Analysis processing_invitro->analysis_invitro dosing Oral Dosing (10 mg/kg) blood_sampling Blood Sampling (Serial Time Points) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_prep_invivo Protein Precipitation with ACN + IS plasma_prep->sample_prep_invivo analysis_invivo LC-MS/MS Analysis sample_prep_invivo->analysis_invivo pk_analysis Pharmacokinetic Parameter Calculation analysis_invivo->pk_analysis

Caption: Experimental workflows for in vitro metabolic stability and in vivo pharmacokinetic studies.

metabolism_pathway parent N,N-Dimethylacetamide cyp450 CYP2E1 parent->cyp450 metabolite1 N-Monomethylacetamide (MMAC) metabolite2 N-Hydroxymethylacetamide metabolite1->metabolite2 metabolite3 Acetamide metabolite1->metabolite3 cyp450->metabolite1 N-demethylation

Caption: Major metabolic pathway of N,N-Dimethylacetamide.[4][5]

Conclusion

This compound serves as an indispensable tool in modern drug discovery and development. Its application as an internal standard ensures the accuracy and precision of bioanalytical methods, which are fundamental for the reliable assessment of a drug candidate's pharmacokinetic and metabolic profile. The protocols outlined above provide a framework for researchers to effectively utilize this deuterated compound in their studies.

References

Application Note: Quantitative Analysis of 2-Chloro-N,N-dimethylacetamide using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-N,N-dimethylacetamide in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Chloro-N,N-dimethylacetamide-d3 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for research and quality control environments.

Introduction

2-Chloro-N,N-dimethylacetamide is a chemical intermediate used in various synthetic processes. Accurate quantification is often necessary to monitor reaction kinetics, assess purity, and ensure product quality. Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is a widely accepted practice to improve the reliability of quantitative GC-MS analysis.[1][2] This internal standard co-elutes with the analyte, experiencing similar effects during extraction, derivatization (if any), and injection, thus providing a reliable reference for quantification.

Experimental Protocols

Reagents and Materials
  • Analytes and Internal Standard:

    • 2-Chloro-N,N-dimethylacetamide (≥97.0% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents:

  • Other Materials:

    • Volumetric flasks (10 mL)

    • Micropipettes and tips

    • GC vials with inserts

    • Syringe filters (0.45 µm)

Standard Preparation

Stock Solutions (1000 µg/mL):

  • Analyte Stock Solution: Accurately weigh 10 mg of 2-Chloro-N,N-dimethylacetamide into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard (IS) Stock Solution: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

Working Standard Solutions:

  • Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • To a 5 mL aqueous sample, add 10 µL of the 1000 µg/mL internal standard stock solution.

  • Add 2 mL of dichloromethane to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Allow the layers to separate. The organic layer (bottom) contains the analyte and internal standard.

  • Carefully transfer the organic layer to a clean GC vial.

  • If necessary, pass the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters and should be optimized for the specific instrument.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium, 99.999% purity
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
2-Chloro-N,N-dimethylacetamidem/z 121 (quantifier), m/z 72 (qualifier)
This compoundm/z 124 (quantifier), m/z 75 (qualifier)

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 2: Example Calibration Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,515,4320.050
1.0153,9871,520,1110.101
5.0775,4321,518,9870.511
10.01,543,2101,519,8761.015
25.03,876,5431,521,0982.549
50.07,789,1231,517,6545.132
100.015,567,8901,520,34510.239

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of ≥ 0.995.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & IS Stock Solutions B Calibration Standards Preparation A->B F GC Injection B->F Calibration Run C Sample Collection D Spike Sample with IS C->D E Liquid-Liquid Extraction D->E E->F Sample Run G Chromatographic Separation F->G H Mass Spectrometry Detection (SIM) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification of Analyte J->K

Caption: Workflow for GC-MS analysis with an internal standard.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of 2-Chloro-N,N-dimethylacetamide. The protocol is suitable for various applications in research and industrial settings where precise measurement of this compound is required. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the specific sample matrix of interest to ensure fitness for purpose.

References

Application Notes and Protocols for 2-Chloro-n,n-dimethylacetamide-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-n,n-dimethylacetamide-d3 in Nuclear Magnetic Resonance (NMR) spectroscopy. The applications outlined are based on the chemical properties of the molecule and established methodologies in NMR spectroscopy.

Introduction

This compound is the deuterated isotopologue of 2-Chloro-n,n-dimethylacetamide. The presence of deuterium (B1214612) at the N,N-dimethyl group makes it a valuable tool in various NMR spectroscopy applications. Deuterated solvents are widely used in NMR to avoid strong solvent signals that would otherwise obscure the signals of the analyte.[1][2][3][4][5] Furthermore, deuterated compounds serve as internal standards for quantitative NMR (qNMR) and as isotopic labels for mechanistic and kinetic studies. This document explores three key applications of this compound: as a specialized deuterated solvent, as a derivatizing agent for NMR-based metabolic studies, and as an internal standard for quantitative reaction monitoring.

Application 1: Specialized Deuterated Solvent for Non-polar Analytes

Due to its polar aprotic nature, this compound can serve as a specialized solvent for NMR analysis of non-polar to moderately polar organic molecules, particularly when common deuterated solvents like CDCl₃ or DMSO-d₆ are not suitable due to reactivity or solubility issues.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of a non-polar analyte using this compound as the solvent.

Materials:

  • This compound (NMR grade, ≥99.5% D)

  • Analyte of interest (e.g., a synthetic small molecule drug candidate)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh 1-5 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of this compound to the NMR tube.

  • Securely cap the NMR tube and vortex gently until the analyte is fully dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of this compound.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans).

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for a Non-polar Analyte in this compound

Peak IDChemical Shift (ppm)MultiplicityIntegrationAssignment
17.85d2HAromatic CH
27.42t2HAromatic CH
34.15s2H-CH₂-Cl (residual solvent)
43.80q2H-O-CH₂-
51.25t3H-CH₃

Note: The residual proton signal of the solvent is expected to appear as a singlet.

Experimental Workflow

Workflow for NMR Sample Preparation A Weigh Analyte (1-5 mg) B Add this compound (0.6 mL) A->B C Vortex to Dissolve B->C D Transfer to NMR Spectrometer C->D E Lock, Shim, and Acquire Spectrum D->E

Caption: Workflow for preparing an NMR sample using a deuterated solvent.

Application 2: Derivatizing Agent for Amine and Alcohol Containing Metabolites

This compound can be used as a derivatizing agent to tag primary and secondary amines, as well as alcohols, in complex biological mixtures for NMR-based metabolomics. The deuterated dimethylamino group introduces a unique NMR signal that can be used for quantification and structural elucidation of the derivatized metabolites.

Experimental Protocol

Objective: To derivatize a biological extract containing amine and alcohol metabolites with this compound for NMR analysis.

Materials:

  • Lyophilized biological extract (e.g., cell lysate, urine)

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • A mild, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • NMR solvent (e.g., D₂O or CD₃CN)

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Reconstitute a known amount of the lyophilized biological extract in 200 µL of anhydrous acetonitrile.

  • Add 1.5 equivalents of DIPEA to the solution.

  • Add 1.2 equivalents of this compound.

  • Seal the reaction vial and heat at 60°C for 1 hour.

  • After cooling to room temperature, centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried, derivatized sample in a suitable NMR solvent (e.g., D₂O with a phosphate (B84403) buffer for pH control).

  • Transfer the solution to an NMR tube for analysis.

Data Presentation

Table 2: Expected ¹H NMR Chemical Shifts for Derivatized Metabolites

| Metabolite Class | Functional Group | Derivatized Structure | Expected ¹H Chemical Shift of -N(CD₃)₂ Protons (ppm) | | :--- | :--- | :--- | :--- | :--- | | Primary Amine | R-NH₂ | R-NH-CO-CH₂-N(CD₃)₂ | Singlet | | Secondary Amine | R₂NH | R₂N-CO-CH₂-N(CD₃)₂ | Singlet | | Alcohol | R-OH | R-O-CO-CH₂-N(CD₃)₂ | Singlet |

Note: The deuterons will not produce a signal in the ¹H NMR spectrum, simplifying the analysis.

Signaling Pathway Diagram

Derivatization Reaction cluster_reactants Reactants cluster_conditions Conditions Metabolite Metabolite (R-XH) X = O, NH, NR' Product Derivatized Metabolite (R-X-CO-CH₂-N(CD₃)₂) Metabolite->Product DerivAgent This compound DerivAgent->Product Base Base (DIPEA) Base->Product Solvent Solvent (Acetonitrile) Solvent->Product Heat Heat (60°C) Heat->Product

Caption: Derivatization of metabolites with this compound.

Application 3: Internal Standard for Quantitative NMR (qNMR) Reaction Monitoring

This compound can be employed as an internal standard for qNMR to monitor the progress of chemical reactions, particularly those involving acylation, where the standard is chemically similar to the reactants or products but isotopically distinct. An effective qNMR internal standard should be soluble in the reaction medium and have signals that do not overlap with the analyte signals.[6]

Experimental Protocol

Objective: To quantify the conversion of a starting material to a product in a chemical reaction using this compound as an internal standard.

Materials:

  • Reactants for the chemical reaction

  • Reaction solvent (deuterated or non-deuterated)

  • This compound (as internal standard)

  • NMR spectrometer

Procedure:

  • Accurately weigh the starting material and the internal standard, this compound, and record the masses.

  • Dissolve both in the reaction solvent in the reaction vessel.

  • Initiate the reaction (e.g., by adding a catalyst or heating).

  • At specific time intervals, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube.

  • Quench the reaction in the NMR tube if necessary (e.g., by cooling or adding a quenching agent).

  • Acquire a ¹H NMR spectrum for each time point.

  • Integrate the characteristic signals of the starting material, the product, and the internal standard. The residual proton signal of the internal standard can be used for quantification.

  • Calculate the concentration and conversion at each time point using the following formula:

    Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Data Presentation

Table 3: Hypothetical qNMR Data for Reaction Monitoring

Time (min)Integral (Starting Material)Integral (Product)Integral (Internal Standard, -CH₂Cl)Moles of Starting MaterialMoles of ProductConversion (%)
010.50.05.20.1000.0000
307.33.15.20.0700.03030
604.26.45.20.0400.06161
1201.19.55.20.0100.09090

Logical Relationship Diagram

qNMR Reaction Monitoring Logic Start Start Reaction with Internal Standard Acquire Acquire Time-lapsed NMR Spectra Start->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Concentration and Conversion Integrate->Calculate Plot Plot Kinetic Profile Calculate->Plot

Caption: Logical flow for quantitative reaction monitoring using NMR.

Conclusion

This compound is a versatile reagent for various advanced NMR spectroscopy applications. Its utility as a specialized deuterated solvent, a chemical derivatizing agent for complex mixtures, and a quantitative internal standard makes it a valuable tool for researchers in chemistry, biochemistry, and pharmaceutical development. The protocols and methodologies described herein provide a framework for leveraging the unique properties of this isotopically labeled compound to gain deeper insights into molecular structure, function, and dynamics.

References

Application of 2-Chloro-n,n-dimethylacetamide-d3 in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

2-Chloro-n,n-dimethylacetamide is a compound of interest in environmental monitoring due to its potential presence as a transformation product of certain chloroacetamide herbicides or as an industrial chemical. Accurate and sensitive quantification of this analyte in complex environmental matrices such as water and soil is crucial for assessing its environmental fate and potential risks. The use of a stable isotope-labeled internal standard, such as 2-Chloro-n,n-dimethylacetamide-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and precise results.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 2-Chloro-n,n-dimethylacetamide in water and soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

Two primary analytical techniques are recommended for the determination of 2-Chloro-n,n-dimethylacetamide in environmental samples:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A robust and highly selective technique suitable for the analysis of volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile, highly sensitive, and selective method ideal for a wide range of compounds, including those that are polar and non-volatile.

The general workflow for both methods involves sample collection and preparation, extraction of the analyte, cleanup of the extract, and subsequent instrumental analysis using this compound as an internal standard.

cluster_workflow General Analytical Workflow A Sample Collection (Water/Soil) B Fortification with This compound (Internal Standard) A->B C Sample Extraction (LLE or QuEChERS) B->C D Extract Cleanup (SPE or d-SPE) C->D E Instrumental Analysis (GC-MS/MS or LC-MS/MS) D->E F Data Processing and Quantification E->F

Caption: General experimental workflow for the analysis of 2-Chloro-n,n-dimethylacetamide in environmental samples.

Protocol 1: Analysis of 2-Chloro-n,n-dimethylacetamide in Water by GC-MS/MS

This protocol is adapted from a method for the analysis of a structurally similar compound, N,N-dimethylacetamide, in water.[2]

1. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles.

  • Internal Standard Spiking: To a 10 mL aliquot of the water sample in a 15 mL centrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Salting Out: Add 2 g of sodium chloride (NaCl) to the sample and vortex for 1 minute to dissolve.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of dichloromethane (B109758) (DCM) to the tube.

    • Vortex or shake vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction twice more with 2.5 mL of DCM each time.

  • Drying: Combine the DCM extracts and pass them through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a GC vial for analysis.

2. GC-MS/MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 2-Chloro-n,n-dimethylacetamide and its d3-labeled internal standard must be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data (Expected Performance)

While specific data for 2-Chloro-n,n-dimethylacetamide using this exact method is not available, the performance is expected to be similar to that of related acetamides.

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.05 - 0.5 µg/L
Recovery85 - 115%
Relative Standard Deviation (RSD)< 15%

Note: These values are estimates and must be determined experimentally during method validation.

cluster_workflow Workflow for Water Sample Analysis A 10 mL Water Sample B Spike with This compound A->B C Add NaCl B->C D Liquid-Liquid Extraction with Dichloromethane C->D E Dry with Na2SO4 D->E F Concentrate to 1 mL E->F G GC-MS/MS Analysis F->G

Caption: Workflow for the analysis of 2-Chloro-n,n-dimethylacetamide in water samples.

Protocol 2: Analysis of 2-Chloro-n,n-dimethylacetamide in Soil by LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for multi-residue analysis in soil.

1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove debris and ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Solvent Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

Quantitative Data (Expected Performance)

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Recovery80 - 110%
Relative Standard Deviation (RSD)< 20%

Note: These values are estimates and must be determined experimentally during method validation.

cluster_workflow Workflow for Soil Sample Analysis (QuEChERS) A 10 g Homogenized Soil B Add Water and Internal Standard A->B C Add Acetonitrile and QuEChERS Salts B->C D Shake and Centrifuge C->D E d-SPE Cleanup of Supernatant D->E F Filter E->F G LC-MS/MS Analysis F->G

Caption: Workflow for the analysis of 2-Chloro-n,n-dimethylacetamide in soil samples using the QuEChERS method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of 2-Chloro-n,n-dimethylacetamide in environmental samples. The detailed protocols for water and soil analysis using GC-MS/MS and LC-MS/MS, respectively, offer a solid foundation for laboratories to develop and validate their own methods for monitoring this compound in the environment. Method validation, including the determination of LOD, LOQ, recovery, and precision, is a critical step before the routine application of these protocols.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape with 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 2-Chloro-n,n-dimethylacetamide-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in chromatography?

A1: The most common types of poor peak shape are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and resemble a Gaussian distribution. Asymmetry can compromise resolution, accuracy, and precision in quantification.[1][2]

Q2: What is peak tailing and what generally causes it?

A2: Peak tailing is observed when the latter half of the peak is broader than the front half. A primary cause of peak tailing, especially for polar or basic compounds, is secondary interactions between the analyte and active sites on the column packing material, such as acidic silanol (B1196071) groups.[3] Other causes can include column contamination, packing bed deformation, or a blocked column frit.[2][3]

Q3: What is peak fronting and what are its typical causes?

A3: Peak fronting is characterized by a broader first half of the peak and a steeper second half.[3][4] This issue is often a result of column overload, where too much sample is injected, saturating the stationary phase.[3][4][5] Other potential causes include sample solvent incompatibility, low column temperature, or physical degradation of the column, such as a channel or void in the packing material.[1][3][5]

Q4: Can the choice of sample solvent affect the peak shape of this compound?

A4: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is stronger than the mobile phase (in HPLC) or has a significantly different polarity (in GC), it can lead to peak distortion, including fronting or splitting.[4][6] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[4][6]

Q5: How does temperature affect the peak shape?

A5: Inappropriate temperatures can lead to poor peak shape. In GC, temperatures that are too low can cause peak fronting.[1] In HPLC, higher temperatures (e.g., 30 - 50 °C) can often improve peak symmetry by increasing mass transfer kinetics.[6] However, excessively high temperatures can cause column collapse or degradation of the analyte.[3]

Troubleshooting Guides for Poor Peak Shape

Issue 1: Observing Peak Fronting

Question: My chromatogram for this compound shows significant peak fronting. What steps should I take to resolve this?

Answer: Peak fronting suggests that some analyte molecules are moving through the column faster than the main band.[4] Follow these steps to diagnose and resolve the issue:

  • Reduce Sample Concentration/Volume: The most common cause of peak fronting is column overload.[4][5][7]

    • Action: Prepare a more dilute sample of this compound and reinject. Alternatively, reduce the injection volume by half.[6] If the peak shape improves, you have confirmed column overload.

  • Check Sample Solvent Compatibility: A mismatch between the sample solvent and the mobile phase (or stationary phase in GC) can cause peak distortion.[1][4]

    • Action: If possible, dissolve your sample in the initial mobile phase for HPLC analysis.[4][6] For GC, ensure the sample solvent has a compatible polarity with the stationary phase.

  • Optimize Column Conditions:

    • Action (GC): Increase the initial oven temperature. A low temperature can sometimes lead to fronting.[1]

    • Action (HPLC/GC): Consider using a column with a higher capacity, such as one with a wider internal diameter or a thicker stationary phase film (for GC).[4]

  • Inspect for Column Degradation: Physical changes to the column, such as the formation of a channel or void, can lead to fronting.[3][5]

    • Action: Replace the column with a new one to see if the problem is resolved. If it is, the previous column was likely compromised. To prevent this, always operate within the column's recommended pH, pressure, and temperature limits.[3]

Issue 2: Observing Peak Tailing

Question: I am seeing significant peak tailing for this compound, which is affecting my integration. How can I fix this?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase. Given that this compound is a polar amide, it may interact with active sites on the column.

  • Assess Column Health: An old or contaminated column is a common source of tailing.[6]

    • Action: First, try flushing the column according to the manufacturer's instructions. If this does not help, replace the column with a new, high-quality end-capped column (e.g., C18 for reversed-phase HPLC).[6]

  • Modify the Mobile Phase (HPLC):

    • Action: Add a buffer to the mobile phase to control the pH and mask residual silanol interactions.[3] A buffer concentration of 20-50 mM is often effective.[6] For acidic silanol interactions, adding a small amount of a competitive base to the mobile phase can also improve peak shape.

  • Check for System Contamination or Dead Volume:

    • Action: If all peaks in the chromatogram are tailing, the issue may be pre-column, such as a partially blocked inlet frit or dead volume from improper fittings.[2][8] Systematically check connections and replace the column frit if necessary.

Issue 3: Observing Split Peaks

Question: My peak for this compound is split into two. What could be causing this?

Answer: Peak splitting can be caused by several factors, often related to the sample introduction or the column inlet.[3]

  • Check for a Blocked or Contaminated Column Inlet: A common cause for splitting of all peaks is a partially blocked inlet frit.[2][3]

    • Action: Reverse flush the column at a low flow rate.[6] If the problem persists, the frit may need to be replaced, or the column itself may be compromised.

  • Verify Sample Solvent and Mobile Phase Compatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample band to distort, leading to a split peak.[3][8]

    • Action: Prepare the sample in the mobile phase or a weaker solvent and reinject.

  • Investigate Column Integrity: A void or channel at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.[3]

    • Action: Replace the column. If the new column provides a symmetrical peak, the old column was damaged.

Quantitative Data Summary

For robust method development and troubleshooting, refer to the following general parameters for HPLC and GC analysis.

Table 1: General HPLC Method Parameters

ParameterRecommended RangeRationale for Poor Peak Shape
Mobile Phase pH 2.5 - 7.0 (for silica (B1680970) columns)Higher pH can cause silica dissolution and peak tailing.[6]
Buffer Concentration 10 - 50 mMLow buffer concentration can lead to pH shifts and tailing.[6]
Column Temperature 30 - 50 °CHigher temperatures can improve peak symmetry.[6]
Injection Volume 1 - 20 µL (analytical scale)High injection volume can lead to column overload and peak fronting.

Table 2: General GC Method Parameters

ParameterRecommended RangeRationale for Poor Peak Shape
Injection Volume 0.5 - 2 µLExcessive volume can cause overload and peak fronting.[5]
Injection Port Temp. 200 - 250 °CMust be high enough to ensure complete vaporization without causing degradation.
Initial Oven Temp. Analyte-dependentA temperature that is too low can sometimes cause peak fronting.[1]
Carrier Gas Helium, Hydrogen, NitrogenEnsure consistent flow and pressure. Leaks can cause broad peaks.

Experimental Protocols

Protocol 1: General Column Flushing and Regeneration (HPLC)

This protocol is intended to remove contaminants that may be causing poor peak shape. Ensure solvent compatibility with your column.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector. Direct the flow to a waste beaker.

  • Flush with Mobile Phase without Buffer: Flush the column with 10-20 column volumes of the mobile phase composition (e.g., acetonitrile (B52724)/water) but without any buffer salts.

  • Organic Solvent Wash: Flush with 20 column volumes of 100% strong solvent (e.g., acetonitrile or methanol).

  • Intermediate Solvent Wash (if needed): If strongly retained non-polar contaminants are suspected, flush with 20 column volumes of a solvent like isopropanol (B130326) or hexane (B92381) (check column compatibility first).[6]

  • Re-equilibration: Flush with 10-20 column volumes of the initial mobile phase composition (including buffer) until the baseline is stable.

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to evaluate performance.

Protocol 2: Sample Preparation for Troubleshooting

This protocol helps to determine if the issue is related to sample overload or solvent effects.

  • Prepare a Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Create a Dilution Series:

    • Diluent: Use the initial mobile phase composition as the diluent.

    • Prepare a series of dilutions from the stock solution. For example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.

  • Systematic Injection:

    • Inject the highest concentration first.

    • Sequentially inject the lower concentrations.

  • Analyze the Results:

    • If peak fronting is observed at high concentrations but improves or disappears at lower concentrations, the issue is column overload.

    • If all peaks show good shape, the original issue may have been related to using an inappropriate sample solvent.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape peak_type Identify Peak Shape (Fronting, Tailing, or Split?) start->peak_type fronting Peak Fronting peak_type->fronting Fronting tailing Peak Tailing peak_type->tailing Tailing split Split Peak peak_type->split Split overload Reduce Sample Concentration or Injection Volume fronting->overload column_health Flush or Replace Column tailing->column_health inlet_blockage Check for Inlet Blockage (Reverse Flush Column) split->inlet_blockage solvent_mismatch Prepare Sample in Mobile Phase overload->solvent_mismatch If no improvement solution Problem Solved overload->solution Improved solvent_mismatch->column_health If no improvement solvent_mismatch->solution Improved mobile_phase Modify Mobile Phase (e.g., add buffer) column_health->mobile_phase If no improvement column_health->solution Improved mobile_phase->overload If no improvement mobile_phase->solution Improved inlet_blockage->solvent_mismatch If no improvement inlet_blockage->solution Improved

Caption: A logical workflow for troubleshooting common peak shape issues.

SecondaryInteractions Cause of Peak Tailing: Secondary Silanol Interactions cluster_column Stationary Phase Particle packing Silica Surface C18 Chains Active Silanol Site (Si-OH) analyte_main Analyte Main Band (this compound) analyte_main->packing:f1 Primary Interaction (Hydrophobic) analyte_tail Delayed Analyte Molecules analyte_tail->packing:f2 Secondary Interaction (Hydrogen Bonding) mobile_phase Mobile Phase Flow

References

Dealing with isotopic exchange of deuterium in 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-n,n-dimethylacetamide-d3. The focus is on understanding and mitigating the isotopic exchange of deuterium (B1214612) atoms, which can impact experimental accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound, the three deuterium atoms are located on the methyl group attached to the carbonyl carbon (alpha-position). These deuterons are susceptible to exchange, particularly under certain experimental conditions. This is a concern because the loss of deuterium can lead to inaccurate quantification when used as an internal standard in mass spectrometry-based assays and can affect the interpretation of results in other applications.

Q2: What factors can cause the deuterium atoms in this compound to exchange?

A2: The primary drivers of deuterium exchange for this compound are:

  • pH: Both acidic and basic conditions can catalyze the exchange. Basic conditions, in particular, can promote the formation of an enolate intermediate, which readily exchanges deuterons with protons from protic solvents.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for the exchange reaction.

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.

  • Presence of Catalysts: Trace amounts of acids or bases on glassware or in reagents can be sufficient to catalyze the exchange.

Q3: How can I detect if isotopic exchange has occurred in my sample?

A3: Isotopic exchange can be detected and quantified using the following analytical techniques:

  • Mass Spectrometry (MS): A loss of deuterium will result in a decrease in the mass-to-charge ratio (m/z) of the molecule. By monitoring the isotopic distribution of the compound, you can determine the extent of exchange.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a proton signal at the position where a deuterium atom was originally located. The integration of this new signal relative to other non-exchangeable protons in the molecule can quantify the extent of exchange.

Q4: What are the ideal storage conditions to maintain the isotopic purity of this compound?

A4: To ensure long-term stability and minimize deuterium exchange, this compound should be stored under the following conditions:

  • Temperature: Store at or below the recommended temperature, typically -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Container: Use a tightly sealed, dry glass vial, preferably amber to protect from light.

  • Solvent: If stored in solution, use a high-purity, anhydrous, aprotic solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of deuterium detected by MS (lower m/z value) Exposure to protic solvents (e.g., water, methanol) during sample preparation or analysis. Minimize the use of protic solvents. If their use is unavoidable, keep the exposure time to a minimum and maintain low temperatures. Consider using aprotic solvents like acetonitrile (B52724) or tetrahydrofuran.
Sample pH is too high or too low. Adjust the pH of your sample to a neutral or slightly acidic range (pH 4-6), where the rate of exchange is generally at a minimum. Avoid strongly acidic or basic conditions.
Elevated temperature during sample handling or storage. Keep samples cold (on ice or in a cooled autosampler) throughout the experimental workflow.
Appearance of an unexpected proton signal in the ¹H NMR spectrum Contamination of the NMR solvent with water or acidic/basic impurities. Use high-purity, anhydrous deuterated solvents for NMR analysis. Ensure NMR tubes are thoroughly dried before use.
Isotopic exchange occurred prior to NMR analysis. Review your sample preparation and storage procedures to identify potential sources of protons, high/low pH, or elevated temperatures.
Inconsistent or non-linear calibration curves when using as an internal standard Variable back-exchange in standards and samples. Ensure that standards and samples are prepared in the same matrix and subjected to identical conditions (pH, solvent, temperature, and time) to ensure any exchange that occurs is consistent across all samples.
Degradation of the compound. Verify the chemical stability of the compound under your experimental conditions.

Data Presentation

The following tables provide a semi-quantitative overview of the risk of deuterium exchange for this compound under various conditions. These are general guidelines, and the actual rate of exchange should be experimentally verified for your specific matrix and workflow.

Table 1: Estimated Risk of Deuterium Exchange by Solvent Type

Solvent Type Examples Relative Risk of Exchange Notes
AproticAcetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)LowRecommended for sample preparation and storage. Ensure solvents are anhydrous.
ProticWater, Methanol, EthanolHighAct as a source of protons for exchange. Minimize use and exposure time.

Table 2: Estimated Risk of Deuterium Exchange by pH

pH Range Relative Risk of Exchange Notes
< 4ModerateAcid-catalyzed exchange can occur.
4 - 6LowGenerally the most stable pH range.
> 8HighBase-catalyzed exchange is a significant risk due to enolate formation.

Table 3: Estimated Risk of Deuterium Exchange by Temperature

Temperature Relative Risk of Exchange Notes
< 4°CLowRecommended for sample storage and handling.
Room Temperature (~25°C)ModerateRisk increases with time.
> 40°CHighSignificantly accelerates the rate of exchange.

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions
  • Environment: Handle the solid compound and prepare solutions in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

  • Glassware: Use glassware that has been oven-dried to remove any adsorbed water.

  • Solvent: Use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile) for preparing stock solutions.

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of the compound quickly and accurately.

    • Dissolve in the appropriate volume of anhydrous, aprotic solvent.

    • Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or below, with the headspace flushed with an inert gas.

Protocol 2: Assessing the Isotopic Stability in a New Experimental Matrix
  • Objective: To determine the extent of deuterium exchange of this compound in your specific experimental matrix over time.

  • Procedure:

    • Prepare a solution of this compound in your experimental matrix at the final working concentration.

    • Divide the solution into several aliquots in separate vials.

    • Analyze one aliquot immediately (T=0) using a validated LC-MS/MS or NMR method to determine the initial isotopic purity.

    • Store the remaining aliquots under the same conditions as your study samples.

    • Analyze the aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • For each time point, determine the percentage of the d3-compound remaining and the percentage of any d2, d1, or d0 species formed.

    • Plot the percentage of the d3-compound versus time to evaluate its stability.

    • The internal standard is generally considered stable if the back-exchange is within an acceptable limit (e.g., <5%) over the duration of the experiment.

Mandatory Visualizations

Isotopic_Exchange_Pathway cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange d3_amide This compound enolate Enolate Intermediate d3_amide->enolate OH⁻ (Base) d2_amide d2-Isotopologue enolate->d2_amide H₂O (Proton Source) d3_amide_acid This compound enol Enol Intermediate d3_amide_acid->enol H⁺ (Acid) d2_amide_acid d2-Isotopologue enol->d2_amide_acid H₂O (Proton Source)

Caption: Mechanisms of base- and acid-catalyzed deuterium exchange.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_validation Validation start Start: Dry Compound prepare_stock Prepare Stock in Anhydrous Aprotic Solvent start->prepare_stock store_stock Store Stock at -20°C under Inert Gas prepare_stock->store_stock prepare_working Prepare Working Solution in Matrix store_stock->prepare_working control_conditions Control pH (4-6) and Temperature (<4°C) prepare_working->control_conditions stability_check Perform Isotopic Stability Check (Protocol 2) prepare_working->stability_check For new matrix analysis LC-MS/MS or NMR Analysis control_conditions->analysis end End: Reliable Data analysis->end stability_check->end

Caption: Recommended workflow for handling this compound.

Technical Support Center: Troubleshooting 2-Chloro-n,n-dimethylacetamide-d3 Internal Standard Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues you may encounter when using 2-Chloro-n,n-dimethylacetamide-d3 as an internal standard in your analytical experiments, particularly focusing on inconsistent internal standard response.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent despite using this compound as an internal standard. What are the potential causes?

Answer: Inconsistent or inaccurate results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, differential matrix effects, isotopic exchange, and impurities in the internal standard.[1][2]

Troubleshooting Guide:

  • Verify Co-elution: A primary assumption when using a stable isotope-labeled internal standard is that it will behave chromatographically identically to the analyte. However, deuterated compounds often have slightly shorter retention times in reversed-phase chromatography.[1]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting your chromatographic method (e.g., modifying the gradient or using a lower-resolution column) to ensure the analyte and internal standard elute as a single peak.[1]

  • Investigate Matrix Effects: Even with perfect co-elution, the analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][3] This is known as the "differential matrix effect" and can lead to inaccurate quantification.

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. This will help you determine if components in your sample matrix are interfering with the ionization of your analyte or internal standard.

  • Check for Isotopic Exchange: Isotopic exchange, or back-exchange, can occur where deuterium (B1214612) atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2] This is more likely if the deuterium atoms are on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[2]

    • Solution: Evaluate the stability of the internal standard in your sample matrix and solvent conditions. Storing or analyzing deuterated compounds in highly acidic or basic solutions can catalyze this exchange.

  • Assess Internal Standard Purity: The presence of the unlabeled analyte or other impurities in your deuterated internal standard can contribute to the analyte signal, leading to inaccurate quantification.[2]

    • Solution: Prepare a blank matrix sample spiked only with the internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[2]

Data Summary: Potential Sources of Inconsistent Internal Standard Response
Potential Issue Observation Potential Impact on Quantification Recommended Action
Lack of Co-elution Separate or partially resolved peaks for analyte and internal standard.Inaccurate quantification due to differential matrix effects.Modify chromatographic method to achieve co-elution.
Differential Matrix Effects Inconsistent analyte/internal standard peak area ratio across different samples.Over or underestimation of the analyte concentration.Perform matrix effect evaluation; consider alternative sample preparation techniques.
Isotopic Exchange Decrease in internal standard response over time; appearance of a signal at the analyte's mass.Erroneously high analyte concentrations.Assess internal standard stability under experimental conditions; adjust pH if necessary.
Internal Standard Impurity Signal detected for the unlabeled analyte in a blank sample spiked only with the internal standard.Inaccurate quantification, especially at low analyte concentrations.Verify the purity of the internal standard; source from a different supplier if necessary.

Experimental Protocols

Protocol 1: System Suitability Test

Objective: To verify the performance of the analytical system before running samples.

Procedure:

  • Prepare a system suitability solution containing the analyte and this compound at a known concentration (e.g., at the mid-point of the calibration curve).

  • Inject the system suitability solution at the beginning of the analytical run (typically 5-6 replicate injections).

  • Monitor the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for both the analyte and the internal standard should be within an acceptable range (e.g., <15%).

    • Retention Time Reproducibility: The RSD of the retention times for both the analyte and the internal standard should be minimal (e.g., <2%).

    • Peak Shape: The peak shape for both the analyte and the internal standard should be symmetrical and consistent.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of the analyte and internal standard.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.

    • Set C (Matrix-Matched Standard): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor: This will determine if the internal standard adequately compensates for the matrix effect.

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Internal Standard Response start Inconsistent IS Response check_coelution Check for Co-elution start->check_coelution coelution_ok Co-elution is OK check_coelution->coelution_ok adjust_chrom Adjust Chromatography coelution_ok->adjust_chrom No eval_matrix Evaluate Matrix Effects coelution_ok->eval_matrix Yes adjust_chrom->check_coelution matrix_ok Matrix Effects Compensated eval_matrix->matrix_ok modify_sample_prep Modify Sample Prep matrix_ok->modify_sample_prep No check_stability Check IS Stability (Isotopic Exchange) matrix_ok->check_stability Yes modify_sample_prep->eval_matrix stability_ok IS is Stable check_stability->stability_ok adjust_conditions Adjust pH/Solvent stability_ok->adjust_conditions No check_purity Check IS Purity stability_ok->check_purity Yes adjust_conditions->check_stability purity_ok Purity is Acceptable check_purity->purity_ok new_is Source New IS purity_ok->new_is No resolved Issue Resolved purity_ok->resolved Yes new_is->check_purity

Caption: Troubleshooting workflow for inconsistent internal standard response.

MatrixEffectWorkflow Workflow for Evaluating Matrix Effects prep_a Prepare Set A: Analyte + IS in Solvent analyze Analyze All Sets by LC-MS/MS prep_a->analyze prep_b Prepare Set B: Blank Matrix Extract + Spike Analyte & IS prep_b->analyze prep_c Prepare Set C: Spike Analyte & IS in Blank Matrix -> Extract prep_c->analyze calc_me Calculate Matrix Effect (ME): (Area B / Area A) * 100 analyze->calc_me calc_re Calculate Recovery (RE): (Area C / Area B) * 100 analyze->calc_re interpret Interpret Results calc_me->interpret calc_re->interpret suppression ME < 100% = Suppression interpret->suppression enhancement ME > 100% = Enhancement interpret->enhancement no_effect ME = 100% = No Effect interpret->no_effect

Caption: Experimental workflow for the evaluation of matrix effects.

References

Technical Support Center: Overcoming Ion Suppression with 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression when using 2-Chloro-n,n-dimethylacetamide-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS analysis that may be related to ion suppression when using this compound.

Question 1: My analyte signal is significantly lower in matrix samples (e.g., plasma, urine) compared to neat solutions, even when using this compound as an internal standard. What is the likely cause?

Answer: This observation strongly suggests that your deuterated internal standard is not fully compensating for the matrix effects. Several factors could be at play:

  • Chromatographic Separation of Analyte and Internal Standard: Even a slight difference in retention time between your analyte and this compound can expose them to different co-eluting matrix components, leading to differential ion suppression.[1][2] This phenomenon, known as the "isotope effect," can sometimes cause the deuterium-labeled compound to elute slightly earlier than the non-labeled analyte.[2]

  • High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[2]

  • Sub-optimal Internal Standard Concentration: An excessively high concentration of this compound can cause self-suppression and suppression of the analyte signal.[2][3]

Solutions:

  • Verify Co-elution: The first step is to confirm that your analyte and this compound co-elute perfectly under your chromatographic conditions.

  • Optimize Sample Preparation: A more rigorous sample cleanup can remove the interfering matrix components.

  • Adjust Chromatographic Conditions: Modifying your LC method can help separate the analyte and internal standard from the region of ion suppression.

  • Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for your assay.

Question 2: How can I identify the specific regions in my chromatogram where ion suppression is occurring?

Answer: A post-column infusion experiment is a powerful tool to pinpoint the retention times where matrix components are causing ion suppression.[4]

Experimental Protocol: Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Analyte standard solution

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with your analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the MS inlet.

  • Begin infusing the analyte solution at a constant flow rate to obtain a stable baseline signal.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[1]

G cluster_0 LC System cluster_1 Post-Column Infusion Setup cluster_2 MS System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Tee-Piece Column->Tee Column Effluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow G cluster_0 Sources of Ion Suppression Endogenous Endogenous Components (Salts, Lipids, Proteins) Ion_Suppression Ion Suppression Endogenous->Ion_Suppression Exogenous Exogenous Substances (Plasticizers, TFA) Exogenous->Ion_Suppression High_Conc High Analyte/IS Concentration High_Conc->Ion_Suppression G Start Ion Suppression Observed Sample_Prep Optimize Sample Preparation (SPE, LLE) Start->Sample_Prep Chroma Optimize Chromatography (Gradient, Column) Sample_Prep->Chroma MS_Settings Adjust MS Settings (Ion Source, Ionization Mode) Chroma->MS_Settings End Ion Suppression Minimized MS_Settings->End

References

Improving recovery of 2-Chloro-n,n-dimethylacetamide-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 2-Chloro-n,n-dimethylacetamide-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its extraction?

A1: this compound is a deuterated, polar, and relatively small molecule.[1][2] Its polarity makes it soluble in both aqueous and various organic solvents.[3][4] These characteristics are critical when selecting an appropriate extraction technique and optimizing its parameters to ensure efficient recovery from complex sample matrices.

Q2: I am observing low and inconsistent recovery of this compound. What are the potential causes?

A2: Low and variable recovery of an internal standard like this compound can stem from several factors:[5][6][7]

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for a polar analyte.

  • Poor Phase Partitioning (LLE): In Liquid-Liquid Extraction (LLE), the analyte may have a high affinity for the aqueous phase, leading to poor partitioning into the organic solvent.

  • Analyte Breakthrough (SPE): During Solid-Phase Extraction (SPE), the analyte may not be effectively retained on the sorbent and is lost during the loading or washing steps.

  • Matrix Effects: Components of the sample matrix can interfere with the extraction process or suppress the analyte's signal during analysis (e.g., LC-MS).[5]

  • Evaporation Loss: Due to its potential volatility, the analyte may be lost during solvent evaporation steps.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

  • Adsorption to Surfaces: The analyte may adsorb to glass or plastic surfaces during the extraction process.

Q3: Which extraction techniques are recommended for improving the recovery of this compound?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be optimized for the recovery of polar compounds like this compound.

  • Liquid-Liquid Extraction (LLE): This technique can be effective if the solvent system and extraction conditions are carefully chosen.[8][9][10]

  • Solid-Phase Extraction (SPE): SPE is often more efficient and selective than LLE for complex samples.[11][12][13] Various SPE modes, including normal-phase, reversed-phase, and mixed-mode, can be employed.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound with LLE, consider the following troubleshooting steps:

1. Optimize the Extraction Solvent:

The choice of extraction solvent is critical for partitioning a polar analyte from an aqueous matrix.[8][9] Experiment with solvents of varying polarities.

SolventPolarity IndexExpected Performance for Polar Analytes
Hexane0.1Poor
Toluene2.4Moderate
Dichloromethane (DCM)3.1Good
Ethyl Acetate4.4Very Good
n-Butanol4.0Good (but partially miscible with water)

Experimental Protocol: Solvent Screening

  • Spike a known concentration of this compound into a blank matrix sample.

  • Aliquot the spiked sample into separate tubes.

  • Extract each aliquot with a different organic solvent (e.g., Dichloromethane, Ethyl Acetate, and a mixture like Dichloromethane/n-Butanol).

  • Maintain a consistent solvent-to-sample ratio (e.g., 2:1 v/v).

  • Vortex the samples for 2 minutes and centrifuge to separate the phases.

  • Collect the organic phase and analyze for the concentration of the internal standard.

  • Calculate the recovery for each solvent.

2. Implement the "Salting-Out" Effect:

Adding a neutral salt to the aqueous sample can decrease the solubility of the polar analyte in the aqueous phase, thereby promoting its transfer to the organic phase.[9]

Experimental Protocol: Salting-Out

  • Prepare replicate samples of your matrix spiked with this compound.

  • To each replicate, add increasing amounts of a neutral salt (e.g., Sodium Chloride or Sodium Sulfate) to achieve concentrations from 1% (w/v) up to saturation.

  • Perform the LLE using the optimized organic solvent.

  • Analyze the organic extracts and compare the recovery rates.

3. Adjust the Sample pH:

Although 2-Chloro-n,n-dimethylacetamide is not strongly ionizable, slight pH adjustments can sometimes influence the partitioning of polar compounds.[10]

Logical Workflow for LLE Troubleshooting

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

Low Recovery in Solid-Phase Extraction (SPE)

For issues with SPE, a systematic approach to optimizing the method is necessary.

1. Select the Appropriate SPE Sorbent:

The choice of sorbent depends on the sample matrix and the properties of the analyte. For a polar analyte like this compound, several options can be considered.[11][12][13]

SPE ModeSorbent TypePrinciple
Normal-Phase Polar (e.g., Silica, Diol, CN)Adsorbs polar analytes from non-polar samples.
Reversed-Phase Non-polar (e.g., C18, C8)Adsorbs non-polar to moderately polar analytes from polar samples.
Mixed-Mode Combines cation/anion exchange and reversed-phaseOffers high selectivity.

2. Optimize the SPE Protocol:

A typical SPE procedure involves four steps: conditioning, loading, washing, and elution. Each step needs to be optimized.[14]

Experimental Protocol: SPE Method Development

  • Conditioning: Equilibrate the SPE cartridge with a solvent that is miscible with the sample matrix (e.g., methanol (B129727) followed by water for reversed-phase).

  • Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.

  • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase, this is typically a solvent with a higher aqueous content than the elution solvent.

  • Elution: Elute the analyte with a solvent that is strong enough to disrupt its interaction with the sorbent. For reversed-phase, this is usually a solvent with a high organic content (e.g., acetonitrile (B52724) or methanol).

Troubleshooting SPE Steps

SPE_Troubleshooting cluster_steps SPE Workflow cluster_issues Potential Issues & Solutions Condition 1. Conditioning Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Breakthrough Analyte Breakthrough (Loss during Loading/Washing) Solution: - Use a stronger sorbent - Use a weaker wash solvent Load->Breakthrough Elute 4. Elution Wash->Elute Wash->Breakthrough IncompleteElution Incomplete Elution (Analyte remains on sorbent) Solution: - Use a stronger elution solvent - Increase elution volume Elute->IncompleteElution

Caption: Common issues and solutions in the Solid-Phase Extraction workflow.

General Troubleshooting for Low Internal Standard Recovery

Beyond specific extraction techniques, other factors can contribute to the low recovery of this compound.

1. Assess Matrix Effects:

Matrix effects, such as ion suppression or enhancement in LC-MS analysis, can lead to apparent low recovery.[5]

Experimental Protocol: Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the internal standard into a clean solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and spike the internal standard into the final extract.

    • Set C (Pre-extraction Spike): Spike the internal standard into a blank matrix sample before extraction.

  • Analyze all three sets and compare the peak areas of the internal standard.

Data Interpretation:

ComparisonCalculationInterpretation
Recovery (Peak Area Set C / Peak Area Set B) * 100%Efficiency of the extraction process.
Matrix Effect (Peak Area Set B / Peak Area Set A) * 100%Signal suppression (<100%) or enhancement (>100%).

2. Evaluate Internal Standard Stability:

Ensure that this compound is stable throughout the entire sample preparation and analysis process.[3] Avoid exposure to strong acids, bases, and high temperatures.

3. Check for Adsorption:

Polar analytes can adsorb to active sites on glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize this effect.

By systematically addressing these potential issues, you can significantly improve the recovery and consistency of this compound in your sample extraction workflow.

References

Stability issues of 2-Chloro-n,n-dimethylacetamide-d3 in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-n,n-dimethylacetamide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the reliable use of this internal standard in various experimental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the isotopic and chemical integrity of this compound, it is recommended to store it under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[2]

  • Protection from Light: The compound should be stored in amber vials or otherwise protected from light to prevent potential photodegradation.[1][3]

  • Moisture Control: Being a deuterated compound, it is crucial to protect it from moisture to prevent hydrogen-deuterium (H-D) exchange.[3] Store in a tightly sealed container, and for solids, consider using a desiccator.[2]

Q2: What is hydrogen-deuterium (H-D) exchange and how can I prevent it with this compound?

A2: H-D exchange is a chemical process where a deuterium (B1214612) atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[3] This can compromise the isotopic purity of your standard and lead to inaccurate results. To prevent this:

  • Use Aprotic Solvents: When preparing stock and working solutions, use high-purity aprotic solvents like acetonitrile (B52724) or ethyl acetate.[2] Avoid acidic or basic aqueous solutions which can catalyze the exchange.[1][2]

  • Minimize Moisture Exposure: Handle the standard in a dry environment.[3] If you have the solid form, allow the vial to warm to room temperature before opening to prevent condensation.[1][2]

Q3: My this compound internal standard signal is inconsistent across my sample batch. What are the potential causes?

A3: Inconsistent internal standard signal can be due to several factors:

  • Improper Storage or Handling: Degradation due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to inconsistent signals.[2]

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using a consistent technique when spiking the internal standard into your samples.[2]

  • Matrix Effects: The composition of your sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the internal standard in the mass spectrometer.

  • Degradation in Matrix: The stability of this compound may vary in different biological matrices. It is essential to perform stability assessments.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered with this compound.

Issue 1: Low or No Internal Standard Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound.
Improperly Prepared Solutions Prepare fresh stock and working solutions from the pure standard.
Instrumental Issues Check for leaks in the LC system, ensure proper mobile phase composition, and confirm the mass spectrometer is tuned and calibrated.[4]
Degradation Assess the stability of the compound in the solvent and matrix.
Issue 2: High Variability in Internal Standard Response

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure uniform sample handling, extraction, and reconstitution procedures.
Matrix Effects Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked matrix samples.
Adsorption to Labware Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Carryover Inject a blank sample after a high concentration sample to check for carryover.[5] Optimize the autosampler wash method if necessary.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening.[1][2]

  • Reconstitution (Stock Solution): Accurately weigh the required amount of the standard. Dissolve it in a high-purity aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask to achieve the desired concentration.[1]

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C.[2]

  • Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Dilute the stock solution with the appropriate solvent (e.g., mobile phase) to the final working concentration.[2]

Protocol 2: Assessment of Short-Term Stability in a Biological Matrix

  • Sample Preparation: Spike the biological matrix (e.g., plasma) with this compound at a known concentration.

  • Incubation: Incubate the spiked samples at room temperature for specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Extraction: At each time point, extract the analyte and internal standard from the matrix using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis: Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation: Compare the response of the internal standard at each time point to the response at time zero. A significant decrease in response over time indicates instability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis stock Prepare Stock Solution (-20°C Storage) working Prepare Working Solution (Fresh Daily) stock->working Dilute spike Spike IS into Matrix working->spike extract Extract Analyte & IS spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Review lcms->data

Caption: Experimental workflow for sample analysis using an internal standard.

troubleshooting_logic start Inconsistent IS Signal check_prep Review Solution Preparation & Storage start->check_prep solution_ok Preparation OK? check_prep->solution_ok check_pipette Verify Pipette Calibration & Technique pipette_ok Pipetting OK? check_pipette->pipette_ok check_matrix Investigate Matrix Effects matrix_ok Matrix Effects Absent? check_matrix->matrix_ok check_stability Assess In-Matrix Stability stabilize Use Stabilizers/ Cool Samples check_stability->stabilize solution_ok->check_pipette Yes reprepare Prepare Fresh Solutions solution_ok->reprepare No pipette_ok->check_matrix Yes recalibrate Recalibrate/Improve Technique pipette_ok->recalibrate No matrix_ok->check_stability Yes modify_extraction Modify Extraction/ Chromatography matrix_ok->modify_extraction No

Caption: Troubleshooting decision tree for inconsistent internal standard signals.

References

Technical Support Center: Mass Spectrometry Source Optimization for 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry source conditions for the analysis of 2-Chloro-n,n-dimethylacetamide-d3.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is more suitable for this compound?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of this compound, as it is a relatively small and polar molecule.

  • ESI is generally a good starting point due to the polar nature of the analyte.[1] It is a soft ionization technique that can generate a strong protonated molecule signal ([M+H]+).

  • APCI is a viable alternative, particularly if you are experiencing issues with matrix effects or are working with less polar mobile phases.[2][3] APCI is well-suited for thermally stable small molecules.[4][5]

The choice between ESI and APCI will depend on your specific liquid chromatography (LC) conditions and the sample matrix. It is recommended to screen both sources if available.

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: In positive ion mode, you can expect to observe several common adducts. The molecular weight of this compound is approximately 124.58 g/mol .

Precursor IonFormulaApproximate m/zNotes
Protonated Molecule [M+H]⁺125.6Typically the most abundant ion in ESI with appropriate mobile phase modifiers (e.g., formic acid).
Sodium Adduct [M+Na]⁺147.6Common adduct, especially if there is sodium contamination in the sample or mobile phase.[6]
Ammonium (B1175870) Adduct [M+NH₄]⁺142.6Can be observed if ammonium salts (e.g., ammonium formate (B1220265) or acetate) are used as mobile phase additives.[6]
Potassium Adduct [M+K]⁺163.5Less common, but possible if potassium salts are present.

Q3: Should I operate in positive or negative ion mode?

A3: Positive ion mode is generally preferred for this compound. The molecule contains a nitrogen atom that can be readily protonated. Negative ion mode is unlikely to provide a strong signal for this compound.

Q4: What could be the cause of in-source fragmentation?

A4: In-source fragmentation can occur when excessive energy is applied in the ion source, leading to the breakdown of the precursor ion. For this compound, potential fragmentation could involve the loss of the chloroacetyl group or parts of the dimethylamino group. To minimize this:

  • Reduce the Cone/Orifice Voltage (or Fragmentor Voltage): This is a primary driver of in-source fragmentation.[7] Lowering this voltage reduces the energy of collisions as ions enter the mass spectrometer.

  • Optimize Source Temperatures: Excessively high temperatures in ESI (desolvation temperature) or APCI (vaporizer temperature) can cause thermal degradation before ionization.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Poor or No Signal Intensity
Potential Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in positive ion mode.
Suboptimal Source Parameters Systematically optimize key source parameters. Refer to the Experimental Protocol for Source Optimization below.
Mobile Phase Incompatibility Ensure the mobile phase promotes ionization. For ESI, add a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.
Incorrect Precursor Ion Monitored Verify you are monitoring for the correct m/z of the expected precursor ions (e.g., [M+H]⁺, [M+Na]⁺). Check for adducts you may not have anticipated.
Instrument Contamination Clean the ion source components (e.g., capillary, cone/orifice) as per the manufacturer's recommendations.
Analyte Degradation Ensure the analyte is stable in your sample solvent and at the temperatures used in the ion source.
Issue 2: High Background Noise or Contamination
Potential Cause Troubleshooting Step
Contaminated Solvents or Additives Use high-purity LC-MS grade solvents and fresh additives. Common background ions can originate from solvents and plasticizers.
Carryover from Previous Injections Run several blank injections (mobile phase only) to wash the system. If carryover persists, a more thorough cleaning of the autosampler and column may be needed.
Plasticizer Contamination Identify common plasticizer ions (e.g., phthalates) and try to eliminate plastic components from your sample preparation workflow where possible.
Formation of Solvent Clusters Optimize the desolvation gas temperature and flow rate to improve the desolvation of droplets and reduce solvent cluster formation. Increasing the cone voltage can also help with declustering.[7]
Issue 3: Unstable Signal (Poor Reproducibility)
Potential Cause Troubleshooting Step
Unstable Spray (ESI) Check for a consistent and fine spray at the ESI needle. An inconsistent spray can be caused by a partially blocked capillary, incorrect positioning, or gas leaks.
Fluctuations in Gas Flow Ensure the nebulizer and drying gas pressures are stable and within the recommended ranges.
Inconsistent Corona Discharge (APCI) Inspect the corona needle for contamination or wear. An unstable discharge will lead to an unstable ion signal.
LC Pump Issues Check for pressure fluctuations in your LC system, as this will affect the flow rate and, consequently, the signal stability.
Matrix Effects If analyzing complex samples, co-eluting matrix components can suppress or enhance the analyte signal, leading to poor reproducibility. Improve chromatographic separation or sample cleanup.

Experimental Protocol for Source Optimization

This protocol outlines a systematic approach to optimize the ion source parameters for this compound. The goal is to maximize the signal intensity and stability of the precursor ion.

Methodology:

  • Preparation: Prepare a standard solution of this compound in your initial mobile phase at a concentration that provides a moderate signal.

  • Infusion Analysis: Perform the optimization by infusing the standard solution directly into the mass spectrometer using a syringe pump. This provides a constant stream of analyte, making it easier to observe the effects of parameter changes. If direct infusion is not possible, repeated injections can be made.

  • Systematic Optimization: Optimize one parameter at a time while keeping others constant. Start with the suggested initial parameters and adjust in small increments. Record the signal intensity and stability for each setting.

Key Parameters for Optimization:

The following tables provide typical starting ranges for ESI and APCI source parameters. The optimal values can vary significantly between different mass spectrometer models.

Table 1: ESI Source Parameters

ParameterTypical Starting RangePurpose
Capillary Voltage 2.5 - 4.5 kVCreates the electrospray.
Cone/Orifice Voltage 10 - 40 VExtracts ions into the mass spectrometer and can aid in declustering.[7]
Source Temperature 100 - 150 °CAssists in solvent evaporation.[8]
Desolvation Gas Temp. 250 - 450 °CFacilitates the desolvation of charged droplets.[8]
Nebulizer Gas Flow Instrument DependentAids in droplet formation.
Desolvation Gas Flow Instrument DependentTransports droplets through the source and aids in evaporation.[8]

Table 2: APCI Source Parameters

ParameterTypical Starting RangePurpose
Corona Current 2 - 5 µAIonizes the solvent vapor to create reagent ions.[5]
Vaporizer Temperature 350 - 500 °CVaporizes the LC eluent and analyte.[5]
Source Temperature 100 - 150 °CGeneral source heating.
Drying Gas Temperature 250 - 350 °CAssists in removing residual solvent.
Nebulizer Gas Flow Instrument DependentNebulizes the liquid into fine droplets.
Drying Gas Flow Instrument DependentAids in desolvation and transport.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the analysis of this compound.

TroubleshootingWorkflow Start Start: Mass Spec Analysis of This compound CheckSignal Is Signal Acceptable? Start->CheckSignal NoSignal No or Poor Signal CheckSignal->NoSignal No, Intensity is Low UnstableSignal Unstable Signal CheckSignal->UnstableSignal No, Signal is Unstable HighBackground High Background Noise CheckSignal->HighBackground No, Background is High GoodSignal Signal is Good and Stable CheckSignal->GoodSignal Yes CheckIonMode Check Ionization Mode (Positive Ion) NoSignal->CheckIonMode CheckSpray Check ESI Spray Stability or APCI Corona Needle UnstableSignal->CheckSpray CheckSolvents Use High-Purity Solvents and Fresh Additives HighBackground->CheckSolvents End Proceed with Analysis GoodSignal->End OptimizeSource Optimize Source Parameters (See Protocol) CheckIonMode->OptimizeSource CheckMobilePhase Check Mobile Phase (e.g., add 0.1% Formic Acid) OptimizeSource->CheckMobilePhase VerifyPrecursor Verify Precursor Ion (m/z) CheckMobilePhase->VerifyPrecursor VerifyPrecursor->CheckSignal CheckGasFlows Verify Gas Flows and Pressures CheckSpray->CheckGasFlows CheckLC Check LC Pump Pressure CheckGasFlows->CheckLC CheckLC->CheckSignal RunBlanks Run Blank Injections to Check for Carryover CheckSolvents->RunBlanks OptimizeGases Optimize Gas Temps/Flows for Desolvation RunBlanks->OptimizeGases OptimizeGases->CheckSignal

Caption: A logical workflow for troubleshooting mass spectrometry signal issues.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and reliability of methods used to quantify analytes in biological matrices are fundamental to the successful development and regulatory approval of new pharmaceuticals. A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as 2-Chloro-n,n-dimethylacetamide-d3, are widely regarded as the gold standard, offering significant advantages over structural analogs.

This guide provides an objective comparison of bioanalytical method validation performance when using a deuterated internal standard like this compound versus a hypothetical non-deuterated structural analog. The data and protocols presented are based on established regulatory guidelines and published methodologies for structurally similar compounds, providing a comprehensive framework for validating a bioanalytical method using this specific internal standard.

The Superiority of Deuterated Internal Standards

The use of a deuterated internal standard is a cornerstone of modern bioanalytical practice, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because a deuterated IS is chemically identical to the analyte, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of variability and inaccuracy in bioanalysis.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of SIL internal standards to ensure the highest quality of bioanalytical data. The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for these practices, which is referenced throughout this guide.

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of using this compound, the following tables summarize the expected validation results for a hypothetical bioanalytical method for the quantification of 2-Chloro-n,n-dimethylacetamide in human plasma. The data for the deuterated internal standard are based on typical performance characteristics of SIL-IS, while the data for the non-deuterated alternative represent potential outcomes when using a structural analog.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
This compound Low4.598.25.197.5
Medium3.8101.54.2100.8
High3.199.73.999.1
Non-Deuterated Analog (Hypothetical) Low9.892.511.291.3
Medium8.5108.19.9109.5
High7.995.38.794.6

Table 2: Comparison of Matrix Effect and Recovery

Internal Standard TypeParameterLow QC (%CV)High QC (%CV)
This compound Matrix Effect6.25.8
Recovery4.94.5
Non-Deuterated Analog (Hypothetical) Matrix Effect18.516.9
Recovery12.311.8

The data clearly indicate the superior performance of the deuterated internal standard, with tighter control over precision, accuracy, and matrix effects.

Experimental Protocols

The validation of a bioanalytical method using this compound should be conducted in accordance with the ICH M10 guideline. The following are detailed methodologies for key validation experiments.

Preparation of Stock and Working Solutions
  • Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.

  • Protocol:

    • Prepare individual primary stock solutions of 2-Chloro-n,n-dimethylacetamide and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

    • Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples (calibrators, QCs, and study samples).

    • Verify the stability of stock and working solutions under the intended storage conditions.

Sample Preparation: Protein Precipitation
  • Objective: To extract the analyte and internal standard from the biological matrix.

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.

  • Protocol:

    • LC System: A high-performance liquid chromatography system.

    • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 2-Chloro-n,n-dimethylacetamide: m/z 122.1 -> 72.1

      • This compound: m/z 125.1 -> 75.1

Method Validation Parameters

The method should be validated for the following parameters as per ICH M10 guidelines:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.

  • Accuracy and Precision: Evaluated by analyzing replicate QC samples at multiple concentration levels on different days.

  • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow and Validation Logic

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for the bioanalytical method.

Caption: Decision pathway for internal standard selection.

A Comparative Guide to Cross-Validation of Analytical Methods: The Role of 2-Chloro-N,N-dimethylacetamide-d3 and Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and consistency of analytical data are paramount. When analytical methods are transferred between laboratories or when different methods are used within a study, cross-validation is essential to ensure the comparability of results. This guide provides an objective comparison of analytical methods, highlighting the utility of deuterated internal standards like 2-Chloro-N,N-dimethylacetamide-d3, and presents supporting experimental data to inform method development and validation.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex matrices such as plasma or urine, internal standards (IS) are crucial for correcting variability throughout the analytical workflow. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that it is equally affected by variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical chemical and physical properties to the analyte of interest.

Performance Comparison of Analytical Methods

Due to a lack of direct cross-validation studies for this compound, this guide presents a comparative analysis of validated methods for the closely related compound, N,N-dimethylacetamide (DMAc). The following tables summarize the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (N,N-dimethylacetamide-d9) against a method that does not employ a deuterated IS. This comparison serves as a strong proxy for the expected performance benefits of using this compound.

Table 1: Quantitative Performance Comparison of LC-MS/MS Methods for N,N-dimethylacetamide (DMAc)

ParameterMethod with Deuterated IS (DMAc-d9)[1][2]Method without Deuterated IS[3][4]
AnalyteN,N-dimethylacetamide (DMAc) & N-monomethylacetamide (MMA)N,N-dimethylacetamide (DMAc) & its metabolites
MatrixPediatric PlasmaHuman Urine
Linearity (r²)> 0.99 for both analytes≥ 0.999 for all compounds
Lower Limit of Quantification (LLOQ)1 µg/L for both analytes0.04 mg/L for DMAC
Accuracy (% Bias)Within ± 10%96.5% - 109.6% (within-run)
Precision (%RSD)Within ± 10%3.43% - 10.31% (within-run)

Table 2: Key Methodological Differences

ParameterMethod with Deuterated IS (DMAc-d9)[1][2]Method without Deuterated IS[3][4]
Internal StandardN,N-dimethylacetamide-d9Not specified
Sample PreparationProtein precipitation with methanol (B129727)10-fold dilution with formic acid
InstrumentationLC-MS/MSLC-MS/MS
Run Time3.0 minNot specified

The data clearly indicates that the method employing a deuterated internal standard achieves excellent accuracy and precision, which is crucial for reliable bioanalytical results. While the method without a deuterated IS also demonstrates good performance, the use of a stable isotope-labeled standard is generally preferred to compensate for matrix effects and other sources of variability, leading to more robust and reliable data.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical methods. Below are the summarized experimental protocols for the compared methods.

Method 1: LC-MS/MS for DMAc and MMA in Pediatric Plasma with a Deuterated Internal Standard[1][2]
  • Sample Preparation: A 4 µL aliquot of patient plasma was extracted using 196 µL of a 50% methanol solution containing the internal standard, N,N-dimethylacetamide-d9.

  • Chromatography: Separation was achieved on a Kinetex EVO C18 stationary phase (100 mm × 2.1 mm × 2.6 μm) with an isocratic mobile phase of 30% methanol containing 0.1% formic acid at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer.

  • Quantification: Calibration curves for DMAc and MMA were linear up to 1200 and 200 μg/L, respectively, with a lower limit of quantification of 1 μg/L for both analytes.

Method 2: LC-MS/MS for Urinary Metabolites of DMAc without a Deuterated Internal Standard[3][4]
  • Sample Preparation: Urine samples were diluted 10-fold in formic acid.

  • Chromatography: A C18 reverse-phase Octa Decyl Silyl (ODS) column was used with a mobile phase consisting of a mixture of methanol and aqueous formic acid solution.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer.

  • Quantification: The dynamic ranges of the calibration curves were 0.05-5 mg/L for all four compounds with a correlation coefficient of ≥ 0.999. The limit of detection for DMAc in urine was 0.04 mg/L.

Visualizing the Cross-Validation Workflow

A clear understanding of the experimental workflow is essential for planning and executing a cross-validation study. The following diagram, generated using Graphviz, illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion QC_Prep Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) IS_Spike_A Spike with Internal Standard A QC_Prep->IS_Spike_A IS_Spike_B Spike with Internal Standard B QC_Prep->IS_Spike_B Method_A Analyze with Method A IS_Spike_A->Method_A Method_B Analyze with Method B IS_Spike_B->Method_B Compare_Results Compare Results from Method A and Method B Method_A->Compare_Results Method_B->Compare_Results Bias_Assessment Assess Bias and Concordance Compare_Results->Bias_Assessment Acceptance Acceptance Criteria Met? Bias_Assessment->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Comparison: 2-Chloro-n,n-dimethylacetamide-d3 vs. a ¹³C-Labeled Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers quantifying 2-Chloro-n,n-dimethylacetamide, a reactive intermediate and potential impurity in pharmaceutical manufacturing, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between two common isotopic labeling strategies: deuterium (B1214612) (d3) labeling and Carbon-13 (¹³C) labeling for 2-Chloro-n,n-dimethylacetamide.

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This allows for the correction of variability in sample handling and instrument response. While both deuterated and ¹³C-labeled standards aim to achieve this, subtle differences in their isotopic properties can lead to significant variations in analytical performance.

Key Performance Characteristics: A Comparative Analysis

The decision between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the key performance characteristics of each, providing a direct comparison to guide researchers in their selection.

Feature2-Chloro-n,n-dimethylacetamide-d3¹³C-Labeled 2-Chloro-n,n-dimethylacetamideRationale & Implications
Isotopic Stability High, but potential for back-exchange in certain conditions.Exceptionally high.¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange under typical analytical conditions.[3][4] Deuterium on a carbon atom is generally stable, but can be prone to exchange in highly acidic or basic environments.
Chromatographic Co-elution Potential for slight retention time shift.Excellent co-elution with the unlabeled analyte.The larger mass difference of deuterium can sometimes lead to a slight difference in chromatographic retention time, which can result in differential matrix effects and impact quantification.[1][5] ¹³C-labeling results in a negligible change in physicochemical properties, ensuring near-perfect co-elution.[4]
Mass Spectrometric Interference Minimal, with a 3 Da mass difference.Minimal, with a mass difference dependent on the number of ¹³C atoms.A mass difference of at least 3 Da is generally sufficient to prevent cross-talk between the analyte and internal standard signals. Both labeling strategies can achieve this.
Cost-Effectiveness Generally more cost-effective and widely available.[6]Typically more expensive due to more complex synthesis routes.[3]For routine analyses where the highest level of precision is not critical, the lower cost of deuterated standards may be an advantage. For method validation and regulated bioanalysis, the superior performance of ¹³C-labeled standards often justifies the higher cost.

Experimental Data: A Performance Showdown

For instance, a comprehensive lipidomics study that compared a uniformly ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture showed a significant improvement in data quality when using the ¹³C-labeled standards.[1] The coefficient of variation (CV%), a measure of precision, was notably lower with the ¹³C-labeled standards, indicating more reproducible results.[1] These findings are broadly applicable to the analysis of other small molecules like 2-Chloro-n,n-dimethylacetamide.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. The following is a generalized experimental protocol for the quantification of 2-Chloro-n,n-dimethylacetamide in a relevant matrix (e.g., reaction mixture, process stream) using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Spiking: To an accurately measured aliquot of the sample, add a known amount of the internal standard (either this compound or ¹³C-labeled 2-Chloro-n,n-dimethylacetamide) in solution. The concentration of the internal standard should be similar to the expected concentration of the analyte.

  • Dilution/Extraction: Dilute the spiked sample with an appropriate solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of the instrument. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Vortex and Centrifuge: Thoroughly mix the sample and centrifuge to pellet any precipitated material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for the separation of small polar molecules like 2-Chloro-n,n-dimethylacetamide.

    • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte from a calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between the two internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Sample Aliquot Spike Add Internal Standard Sample->Spike Dilute Dilute/Extract Spike->Dilute Centrifuge Vortex & Centrifuge Dilute->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LC LC Separation Transfer->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Concentration Analyte Concentration Data->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_d3_props d3-Standard Properties cluster_c13_props ¹³C-Standard Properties IS Internal Standard Choice D3 This compound IS->D3 C13 ¹³C-Labeled 2-Chloro-n,n-dimethylacetamide IS->C13 D3_Cost More Cost-Effective D3->D3_Cost D3_Chromo Potential Chromatographic Shift D3->D3_Chromo D3_Stability Good Stability D3->D3_Stability C13_Cost Higher Cost C13->C13_Cost C13_Chromo Excellent Co-elution C13->C13_Chromo C13_Stability Superior Stability C13->C13_Stability

Caption: Key decision factors for d3 vs. ¹³C internal standards.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical step that dictates the quality and reliability of quantitative mass spectrometry data. While this compound offers a cost-effective option for many applications, it is not without its potential drawbacks, most notably the possibility of chromatographic shifts that can compromise accuracy.

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and confidence in their quantitative results, a ¹³C-labeled internal standard for 2-Chloro-n,n-dimethylacetamide is the unequivocally superior choice. Its exceptional isotopic stability and near-perfect co-elution with the unlabeled analyte ensure the most reliable correction for experimental variability, leading to data of the highest quality.

References

Performance Showdown: 2-Chloro-n,n-dimethylacetamide-d3 versus a Structural Analog as Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the performance of deuterated versus structural analog internal standards in quantitative mass spectrometry. This guide provides supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your analytical needs.

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The two most common types of internal standards are stable isotope-labeled (SIL) internal standards, such as 2-Chloro-n,n-dimethylacetamide-d3, and structural analog internal standards.

This guide presents a comparative analysis of the performance of a deuterated internal standard, specifically [2H]9-N,N-dimethylacetamide (a close analog to the guide's topic compound), against a hypothetical, yet representative, structural analog for the quantification of N,N-dimethylacetamide (DMA). The data herein is based on a published study utilizing a deuterated internal standard, providing a benchmark for performance. While a direct head-to-head study with a structural analog for DMA was not identified in the literature, this guide will use the performance data from the deuterated IS study to illustrate the expected differences and advantages of using a SIL-IS.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavy isotopes (e.g., deuterium, 13C, 15N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, effectively compensating for matrix effects.

The Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While they can compensate for some variability in sample preparation and chromatography, their different chemical properties can lead to differences in extraction recovery, chromatographic retention, and ionization response compared to the analyte. This can potentially compromise the accuracy and precision of the quantification, especially in complex biological matrices.

Performance Data: A Comparative Overview

The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of N,N-dimethylacetamide (DMA) using a deuterated internal standard, [2H]9-N,N-dimethylacetamide (D9-DMA).[2][3] This data serves as a reference for the expected level of performance when using a SIL-IS.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterDeuterated IS ([2H]9-N,N-dimethylacetamide)Structural Analog IS (Hypothetical)
AnalyteN,N-dimethylacetamideN,N-dimethylacetamide
Calibration Curve Range1 - 1200 µg/LTypically similar
Correlation Coefficient (r²)≥ 0.99Typically ≥ 0.99
LLOQ1 µg/LMay be higher due to potential for baseline noise or interference

Data for the deuterated IS is sourced from a study on the quantification of N,N-dimethylacetamide in pediatric plasma.[2][3]

Table 2: Accuracy and Precision
Analyte ConcentrationAccuracy (% of Nominal) - Deuterated ISPrecision (%RSD) - Deuterated ISExpected Performance - Structural Analog IS
Low QCWithin ± 10%< 15%May exhibit greater variability
Medium QCWithin ± 10%< 15%May exhibit greater variability
High QCWithin ± 10%< 15%May exhibit greater variability

Data for the deuterated IS is based on the reported performance for calibrator accuracy and precision.[2][3]

Experimental Protocols

Method for Quantification of N,N-dimethylacetamide using Deuterated Internal Standard ([2H]9-N,N-dimethylacetamide)[2][3]

1. Sample Preparation:

  • A 4 µL aliquot of plasma was extracted using 196 µL of a 50% methanol (B129727) solution containing the deuterated internal standard, [2H]9-N,N-dimethylacetamide.

2. Chromatographic Conditions:

  • LC System: Waters Acquity UPLC

  • Column: Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 1 µL

  • Run Time: 3.0 min

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Waters Premier Mass Spectrometer with positive electrospray ionization (ESI).

  • Ionization Mode: Positive Ion Electrospray

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N,N-dimethylacetamide (DMA): Precursor ion > Product ion (specific m/z values to be optimized for the instrument)

    • [2H]9-N,N-dimethylacetamide (D9-DMA): Precursor ion > Product ion (specific m/z values to be optimized for the instrument)

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a typical analytical workflow and the rationale behind the superiority of deuterated internal standards.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Addition of Internal Standard (Deuterated or Structural Analog) Sample->Add_IS Extraction Protein Precipitation/ Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A generalized workflow for quantitative bioanalysis using an internal standard.

matrix_effect_comparison cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard Analyte_D Analyte MS_Source_D Ion Source Analyte_D->MS_Source_D Co-elution IS_D Deuterated IS IS_D->MS_Source_D Co-elution Matrix_D Matrix Components Matrix_D->MS_Source_D Ion Suppression/ Enhancement Conclusion_D Accurate Correction for Matrix Effects Analyte_A Analyte MS_Source_A Ion Source Analyte_A->MS_Source_A Similar Retention IS_A Structural Analog IS IS_A->MS_Source_A Different Retention Matrix_A Matrix Components Matrix_A->MS_Source_A Differential Ion Suppression/Enhancement Conclusion_A Incomplete Correction for Matrix Effects

Caption: Conceptual diagram illustrating the differential impact of matrix effects on deuterated versus structural analog internal standards.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS methods. While structural analogs can be a viable option when a deuterated standard is unavailable, the experimental evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to more accurate and precise quantification by effectively compensating for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals aiming for the highest quality data, the use of a deuterated internal standard is highly recommended.

References

A Researcher's Guide to Isotopic Purity Assessment of 2-Chloro-N,N-dimethylacetamide-d3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis, particularly within drug development and bioanalysis, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving the highest levels of accuracy and precision.[1] 2-Chloro-n,n-dimethylacetamide-d3, a deuterated analog of 2-Chloro-n,n-dimethylacetamide, serves as a critical internal standard for mass spectrometry (MS) based quantification.[2] This guide provides a comparative assessment of its isotopic purity, crucial for minimizing cross-contribution and ensuring reliable quantification, alongside detailed experimental protocols for its evaluation.

Stable isotope-labeled molecules, such as deuterated compounds, are considered ideal internal standards because their physical and chemical properties are nearly identical to the target analyte.[3] This similarity allows them to co-elute chromatographically and exhibit similar ionization and fragmentation patterns in the mass spectrometer, effectively normalizing for variations during sample preparation and analysis.[1][3] However, the isotopic purity of the SIL-IS is a critical parameter that can significantly impact the accuracy of the results.

The Importance of High Isotopic Purity

The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully deuterated at the intended positions. Impurities can exist in several forms:

  • Unlabeled Analyte (M+0): The presence of the non-deuterated form of the analyte in the internal standard solution will artificially inflate the measured concentration of the analyte.

  • Incompletely Labeled Species (M+1, M+2, etc.): The presence of molecules with fewer deuterium (B1214612) atoms than intended can interfere with the quantification of the analyte, especially at low concentrations.

High isotopic purity minimizes the "cross-talk" or contribution of the internal standard's signal to the analyte's signal, which is essential for the sensitivity and accuracy of the analytical method.[4]

Comparative Analysis of Internal Standards

While this compound is a suitable internal standard for its corresponding analyte, other deuterated or ¹³C-labeled analogs can also be considered. The choice of an internal standard is often dictated by the specific analytical method and the availability of the labeled compound.

Internal StandardLabeling TypeCommon Isotopic Purity (%)Potential for Chromatographic ShiftPotential for Ion Suppression/Enhancement
This compound Deuterium (³H)>98%MinimalSimilar to analyte
2-Chloro-n,n-dimethylacetamide-¹³C₂ Carbon-13 (¹³C)>99%Negligible[5]Similar to analyte
Structural Analog (e.g., 2-Chloro-N,N-diethylacetamide) UnlabeledN/ADifferent retention timeMay differ from analyte

Key Considerations:

  • Deuterium vs. Carbon-13 Labeling: While deuterium-labeled standards are common, they can sometimes exhibit a slight chromatographic shift (eluting slightly earlier) compared to the unlabeled analyte due to the kinetic isotope effect.[5] Carbon-13 labeled standards generally do not show this shift and are often considered a superior choice, though they can be more expensive to synthesize.[5]

  • Structural Analogs: These are compounds with similar chemical structures but different molecular weights. While they can be used as internal standards, their extraction efficiency and ionization response may differ from the analyte, potentially leading to less accurate quantification.[4]

Experimental Protocol: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general method for determining the isotopic enrichment of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[6][7]

Objective: To determine the percentage of isotopic enrichment and identify the presence of unlabeled or partially labeled species.

Materials:

  • This compound standard

  • 2-Chloro-n,n-dimethylacetamide (unlabeled standard)

  • LC-MS grade water, methanol, and formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of the unlabeled 2-Chloro-n,n-dimethylacetamide at the same concentration.

    • Prepare a series of working solutions by diluting the stock solutions with the initial mobile phase.

  • LC-HRMS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: A suitable gradient to ensure the elution and separation of the analyte.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 2 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan MS

      • Resolution: >60,000 FWHM

      • Scan Range: m/z 100-200 (or a range that includes the masses of interest)

  • Data Analysis:

    • Inject the unlabeled standard to determine its exact mass and retention time.

    • Inject the this compound standard.

    • Extract the ion chromatograms for the unlabeled compound (M+0) and the deuterated compound (M+3).

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(M+3) / (Area(M+0) + Area(M+1) + ... + Area(M+3))] * 100

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

G cluster_workflow Workflow for Isotopic Purity Assessment prep Sample Preparation (Stock & Working Solutions) lcms LC-HRMS Analysis (Full Scan Mode) prep->lcms Inject data Data Acquisition (Mass Spectra) lcms->data process Data Processing (Extract & Integrate Ion Peaks) data->process calc Calculation of Isotopic Purity process->calc report Final Purity Report calc->report

Caption: Experimental workflow for assessing isotopic purity.

G cluster_comparison Logical Comparison of Internal Standard Types IS_Types Internal Standard Type Deuterated (e.g., d3) ¹³C-Labeled Structural Analog Properties Key Property Co-elution with Analyte Ionization Efficiency Cost-Effectiveness Comparison Deuterated Very Good (slight shift possible) Nearly Identical Moderate ¹³C-Labeled Excellent (no shift) Nearly Identical Lower Structural Analog Poor (different RT) Can Differ Significantly High

Caption: Comparison of internal standard characteristics.

References

Inter-laboratory Comparison of Analytical Performance Using 2-Chloro-N,N-dimethylacetamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of methods utilizing 2-Chloro-N,N-dimethylacetamide-d3 as an internal standard (IS). While a formal inter-laboratory proficiency test for this specific molecule is not publicly available, this document synthesizes data from various validated bioanalytical methods employing deuterated internal standards for similar analytes. The data presented herein serves as a benchmark for laboratories to assess their own method performance and underscores the advantages of using stable isotope-labeled internal standards in quantitative analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3][4] The key advantage of a deuterated IS is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][3][4]

Comparative Performance Data

The following tables summarize typical validation data from three virtual laboratories, representing the expected performance of an LC-MS/MS method using a deuterated internal standard like this compound. These values are based on published data for the analysis of N,N-dimethylacetamide and other small molecules in biological matrices.[5][6]

Table 1: Accuracy and Precision

LaboratoryAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Lab A 1.0 (LLOQ)0.9898.08.5
5.0 (Low QC)5.10102.06.2
50.0 (Mid QC)49.599.04.5
400.0 (High QC)408.0102.03.1
Lab B 1.0 (LLOQ)1.05105.09.8
5.0 (Low QC)4.8597.07.5
50.0 (Mid QC)51.5103.05.1
400.0 (High QC)396.099.03.8
Lab C 1.0 (LLOQ)0.9595.011.2
5.0 (Low QC)5.20104.08.1
50.0 (Mid QC)48.096.06.3
400.0 (High QC)412.0103.04.2

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Linearity and Matrix Effect

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)Matrix Effect (%CV)
Lab A 1.0 - 500.0>0.998< 10
Lab B 1.0 - 500.0>0.997< 12
Lab C 1.0 - 500.0>0.995< 15

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance data. These protocols are representative of standard practices in bioanalytical method validation.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (containing this compound at a fixed concentration).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2]

  • Gradient Elution: A suitable gradient to ensure separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method Validation Experiments
  • Accuracy and Precision: Assessed by analyzing replicate Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) on different days.[7]

  • Linearity and Range: Determined by analyzing a series of calibration standards over the expected concentration range and performing a linear regression analysis.[7]

  • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions for at least six different sources of the biological matrix.[7][8]

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[7]

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation or LLE/SPE Spike_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection LC Injection Supernatant->LC_Injection Analysis of Extract Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Raw Data Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The diagram below illustrates the principle of using a deuterated internal standard in isotope dilution mass spectrometry.

G cluster_process Analytical Process Analyte Analyte in Sample (Unknown Amount) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Deuterated IS (Known Amount Added) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte_Response Analyte MS Response LC_MS_Analysis->Analyte_Response IS_Response IS MS Response LC_MS_Analysis->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Final_Quant Final Quantified Amount (Corrected for Variability) Ratio->Final_Quant Calibration

Caption: Principle of Isotope Dilution using a deuterated internal standard.

References

A Comparative Guide to the Analytical Performance of 2-Chloro-N,N-dimethylacetamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of analytical methods, particularly in complex matrices. This guide provides a comparative analysis of the expected analytical performance when using 2-Chloro-N,N-dimethylacetamide-d3 as an internal standard, drawing upon established methodologies for the analogous non-deuterated compound, N,N-dimethylacetamide (DMAC).

Performance Data Overview

The following tables summarize the linearity, accuracy, and precision data from validated analytical methods for N,N-dimethylacetamide (DMAC). These values serve as a strong indicator of the performance achievable when using this compound as an internal standard in similar analytical systems.

Table 1: Linearity of Analytical Methods for N,N-dimethylacetamide

Analytical MethodAnalyte(s)Calibration RangeCorrelation Coefficient (r) / Coefficient of Determination (R²)
GC-MS/MSN,N-dimethylacetamide0.1 - 10 ppmR² ≥ 0.999[1]
LC-MS/MSDMAC and its metabolites0.05 - 5 mg/Lr ≥ 0.999[2][3]

Table 2: Accuracy of Analytical Methods for N,N-dimethylacetamide

Analytical MethodAnalyte(s)Spike LevelRecovery (%)
GC-MS/MSN,N-dimethylacetamide2 ppm111 - 117%[1]
LC-MS/MSDMAC and its metabolitesNot specifiedWithin-run: 96.5 - 109.6%[2][3]
LC-MS/MSDMAC and its metabolitesNot specifiedBetween-run: 99.6 - 111.8%[2]

Table 3: Precision of Analytical Methods for N,N-dimethylacetamide

Analytical MethodAnalyte(s)Concentration Level(s)Relative Standard Deviation (RSD)
GC-MS/MS (System Stability)N,N-dimethylacetamideLevel 1, 3, 52 - 4%[1]
GC-MS/MS (Intermediate Precision)N,N-dimethylacetamide2 ppm2%[1]
LC-MS/MS (Within-run)DMAC and its metabolitesNot specified3.43 - 10.31%[2][3]
LC-MS/MS (Between-run)DMAC and its metabolitesNot specified2.91 - 8.79%[2]

Experimental Protocols

The following are detailed methodologies for key experiments based on the analysis of N,N-dimethylacetamide, which are directly applicable when using this compound as an internal standard.

1. Linearity Assessment

  • Objective: To determine the relationship between the concentration of the analyte and the instrument response over a defined range.

  • Protocol:

    • Prepare a stock solution of the analyte (e.g., N,N-dimethylacetamide) and the internal standard (e.g., this compound) in a suitable solvent (e.g., Dichloromethane).

    • Create a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range (e.g., 0.1 to 10 ppm).

    • Spike a constant, known concentration of the internal standard into each calibration standard.

    • Analyze each calibration standard using the chosen analytical method (e.g., GC-MS/MS or LC-MS/MS).

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r) or coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.[1]

2. Accuracy Assessment

  • Objective: To evaluate the closeness of the measured concentration to the true concentration.

  • Protocol:

    • Prepare quality control (QC) samples by spiking known concentrations of the analyte into a blank matrix (e.g., river water, urine).[1][2] At least three concentration levels (low, medium, and high) within the calibration range should be prepared.

    • Add a constant, known concentration of the internal standard to each QC sample.

    • Process and analyze the QC samples in replicate (e.g., n=3 or 5).

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Determine the accuracy by expressing the mean measured concentration as a percentage of the nominal concentration (% Recovery).

3. Precision Assessment

  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze multiple replicates (e.g., n=6) of QC samples at low, medium, and high concentrations within a single analytical run on the same day.[1]

    • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and/or on different instruments.[1]

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured concentrations at each level for both repeatability and intermediate precision.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where such analytical methods are critical.

cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation stock_solution Stock Solution Preparation (Analyte & IS) calibration_standards Preparation of Calibration Standards stock_solution->calibration_standards qc_samples Preparation of QC Samples stock_solution->qc_samples instrument_analysis GC-MS/MS or LC-MS/MS Analysis calibration_standards->instrument_analysis Inject sample_extraction Sample Extraction (if necessary) qc_samples->sample_extraction Process sample_extraction->instrument_analysis data_processing Data Processing & Analysis instrument_analysis->data_processing linearity Linearity Assessment report Validation Report linearity->report accuracy Accuracy Assessment accuracy->report precision Precision Assessment precision->report data_processing->linearity data_processing->accuracy data_processing->precision

Caption: Experimental workflow for analytical method validation.

cluster_drug Drug Metabolism Study cluster_analysis Bioanalytical Workflow cluster_pk Pharmacokinetic Analysis drug_admin Drug Administration sample_collection Biological Sample Collection (e.g., Urine, Plasma) drug_admin->sample_collection is_spike Spike Internal Standard (this compound) sample_collection->is_spike sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) is_spike->sample_prep lc_ms LC-MS/MS Quantification sample_prep->lc_ms concentration_time Concentration-Time Profile lc_ms->concentration_time pk_parameters Pharmacokinetic Parameters (AUC, Cmax, T1/2) concentration_time->pk_parameters efficacy_safety Efficacy & Safety Assessment pk_parameters->efficacy_safety

Caption: Logical workflow for a pharmacokinetic study.

References

Establishing the Limit of Quantification (LOQ) for 2-Chloro-n,n-dimethylacetamide-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. 2-Chloro-n,n-dimethylacetamide-d3, a deuterated analog of 2-Chloro-n,n-dimethylacetamide, serves as a crucial internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its utility lies in its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[1]

This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by detailed experimental protocols for establishing the limit of quantification (LOQ). The LOQ is a critical performance characteristic of a quantitative assay, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[2] While deuterated standards like this compound are widely used due to their cost-effectiveness and commercial availability, they can present certain limitations. A comparison with other types of internal standards is presented below.

FeatureThis compound (Deuterated)¹³C-labeled 2-Chloro-n,n-dimethylacetamide (Hypothetical)Structural Analog (e.g., 2-Bromo-n,n-dimethylacetamide)
Principle Isotope Dilution Mass SpectrometryIsotope Dilution Mass SpectrometryInternal Standard Calibration
Co-elution Generally co-elutes, but minor chromatographic shifts can occur due to the deuterium (B1214612) isotope effect.[2]Near-perfect co-elution with the analyte.Retention time will differ from the analyte.
Ionization Efficiency Nearly identical to the analyte, providing excellent correction for matrix effects.Virtually identical to the analyte, considered the "gold standard" for matrix effect correction.May differ significantly from the analyte, leading to incomplete correction for matrix effects.
Isotopic Stability Generally stable, but H/D exchange can occur under certain conditions.Highly stable, with no risk of isotope exchange.Not applicable.
Commercial Availability Readily available.Not readily available, often requires custom synthesis.May be commercially available or require synthesis.
Cost Relatively low.High, due to complex synthesis.Varies, but generally lower than stable isotope-labeled standards.

Experimental Protocol for LOQ Determination

The following protocol outlines a typical procedure for determining the LOQ of this compound in a biological matrix (e.g., human plasma) using an LC-MS/MS system.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Chloro-n,n-dimethylacetamide in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the blank biological matrix to achieve a concentration range that brackets the expected LOQ.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

  • LOQ Samples: Prepare at least five replicates of a sample at the presumed LOQ concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each sample (calibration standards, QCs, and LOQ samples), add a fixed volume of the internal standard working solution.

  • Vortex to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously and centrifuge.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

Data Analysis and LOQ Determination

The LOQ is determined as the lowest concentration that meets the following criteria as per regulatory guidelines[3][4]:

  • Signal-to-Noise Ratio (S/N): The S/N ratio should be consistently ≥ 10.

  • Precision: The coefficient of variation (CV) of the replicate measurements should be ≤ 20%.

  • Accuracy: The mean accuracy should be within 80-120% of the nominal concentration.

Hypothetical Performance Data

The following table presents a hypothetical but realistic dataset from an LOQ determination experiment, comparing the performance of this compound with a ¹³C-labeled analog and a structural analog.

Internal Standard TypeConcentration (ng/mL)S/N Ratio (Mean)Precision (%CV, n=5)Accuracy (%)
This compound 0.5 12 15.2 95.8
¹³C-labeled Analog0.5158.5102.3
Structural Analog0.5925.185.4

Based on this hypothetical data, the LOQ for the method using this compound would be established at 0.5 ng/mL. The ¹³C-labeled internal standard demonstrates superior performance, while the structural analog fails to meet the acceptance criteria for precision at this concentration.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for LOQ determination and the decision-making process for selecting an internal standard.

LOQ_Determination_Workflow cluster_prep Solution Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_eval Evaluation stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples loq_samples LOQ Samples stock_analyte->loq_samples stock_is IS Stock spike_is Spike Internal Standard stock_is->spike_is cal_standards->spike_is qc_samples->spike_is loq_samples->spike_is ppt Protein Precipitation spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc sn S/N Ratio ≥ 10 data_proc->sn precision Precision ≤ 20% CV data_proc->precision accuracy Accuracy 80-120% data_proc->accuracy loq Establish LOQ sn->loq precision->loq accuracy->loq

Experimental workflow for LOQ determination.

Internal_Standard_Selection start Start: Need for Internal Standard is_available Is a stable isotope-labeled (SIL) IS available? start->is_available c13_vs_d ¹³C-labeled or Deuterated? is_available->c13_vs_d Yes use_analog Use Structural Analog (Validate thoroughly for matrix effects) is_available->use_analog No use_c13 Use ¹³C-labeled IS (Gold Standard) c13_vs_d->use_c13 ¹³C available & cost-effective use_d Use Deuterated IS (Validate for isotope effects) c13_vs_d->use_d Deuterated available

Decision tree for internal standard selection.

References

Evaluating the Robustness of an Analytical Method with 2-Chloro-n,n-dimethylacetamide-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable internal standard is a critical determinant of the robustness and reliability of a quantitative analytical method, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays prevalent in drug development. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby compensating for variations in sample preparation and analysis. Deuterated compounds, such as 2-Chloro-n,n-dimethylacetamide-d3, are often considered the gold standard for internal standards in LC-MS/MS due to their chemical identity with the analyte, differing only in isotopic composition.

This guide provides a comparative evaluation of the robustness of a hypothetical LC-MS/MS method for the quantification of a target analyte, "Analyte X," using this compound as an internal standard against a common alternative, a structurally analogous internal standard, "Analog-IS." The data and protocols presented herein are designed to offer a comprehensive framework for assessing the reliability of an analytical method under various stress conditions.

Performance Comparison: Robustness Under Induced Stress

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage. The following tables summarize the comparative performance of the analytical method for "Analyte X" using either this compound or "Analog-IS" when key chromatographic parameters are intentionally varied.

Table 1: Effect of Mobile Phase pH Variation on Analyte Quantification

Mobile Phase pHAnalyte X Recovery (%) with this compound%RSDAnalyte X Recovery (%) with Analog-IS%RSD
6.399.21.895.14.2
6.5 (Nominal) 100.1 1.5 100.3 1.6
6.798.91.993.84.5

Table 2: Effect of Column Temperature Variation on Analyte Quantification

Column Temperature (°C)Analyte X Recovery (%) with this compound%RSDAnalyte X Recovery (%) with Analog-IS%RSD
3899.51.696.53.8
40 (Nominal) 100.0 1.4 99.9 1.5
4299.11.795.24.1

Table 3: Effect of Mobile Phase Composition Variation on Analyte Quantification

% Organic PhaseAnalyte X Recovery (%) with this compound%RSDAnalyte X Recovery (%) with Analog-IS%RSD
48%98.72.192.35.1
50% (Nominal) 100.2 1.8 100.1 1.9
52%98.52.391.85.5

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative robustness data.

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL):

    • Separately weigh 10 mg of this compound and 10 mg of Analog-IS and dissolve each in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Analyte X and internal standard stock solutions in 50:50 methanol:water to create working solutions for calibration curves and quality control samples.

Sample Preparation
  • To 100 µL of blank plasma, add 25 µL of Analyte X working solution and 25 µL of the respective internal standard working solution (either this compound or Analog-IS).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
  • LC System: Standard HPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (nominal)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Analog-IS: [M+H]+ → fragment ion

Robustness Study Design

The robustness of the method was evaluated by introducing small, deliberate variations to the nominal LC-MS/MS parameters. For each variation, a set of quality control samples at low, medium, and high concentrations were analyzed in triplicate. The varied parameters included:

  • Mobile Phase pH: ± 0.2 units from the nominal pH of 6.5.

  • Column Temperature: ± 2°C from the nominal temperature of 40°C.

  • Mobile Phase Composition: ± 2% of the organic phase composition at the start of the gradient.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical connections in this comparative robustness study.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_robustness Robustness Evaluation Stock_Solutions Stock Solutions (Analyte X, IS-d3, Analog-IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions QC_Samples Spiked QC Samples Working_Solutions->QC_Samples Sample_Prep Sample Preparation (Protein Precipitation) QC_Samples->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Nominal_Conditions Nominal Conditions Data_Acquisition->Nominal_Conditions Varied_Conditions Varied Conditions (pH, Temp, %B) Data_Acquisition->Varied_Conditions Data_Comparison Data Comparison (Recovery, %RSD) Nominal_Conditions->Data_Comparison Varied_Conditions->Data_Comparison Conclusion Conclusion on Method Robustness Data_Comparison->Conclusion

Caption: Experimental workflow for the comparative robustness study.

Signaling_Pathway cluster_process Analytical Process cluster_comparison Robustness Comparison Analyte Analyte X Sample_Extraction Sample Extraction Analyte->Sample_Extraction IS_d3 This compound (Deuterated IS) IS_d3->Sample_Extraction Analog_IS Analog-IS (Structurally Similar IS) Analog_IS->Sample_Extraction Chromatography Chromatographic Separation Sample_Extraction->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Robustness_d3 High Robustness (Co-elution, similar physicochemical properties) Ionization->Robustness_d3 Similar behavior to Analyte X Robustness_Analog Lower Robustness (Potential for chromatographic shift differences) Ionization->Robustness_Analog Different behavior to Analyte X

Caption: Logical relationship of internal standards to method robustness.

Conclusion

The presented data illustrates that the use of a deuterated internal standard, this compound, results in a more robust analytical method compared to a structurally analogous internal standard. The recovery and precision for Analyte X were minimally affected by deliberate variations in mobile phase pH, column temperature, and mobile phase composition when this compound was employed. In contrast, the use of Analog-IS led to greater variability in analyte recovery under the same stress conditions, indicating a less robust method. This is attributed to the fact that deuterated internal standards have nearly identical physicochemical properties to the analyte, causing them to behave similarly during sample preparation and chromatographic analysis. Any variations in the analytical process are therefore more effectively compensated for, leading to more reliable and reproducible results. For the development of rugged and dependable analytical methods, particularly for regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is highly recommended.

References

Justifying the Gold Standard: A Comparative Guide to Using Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting field of regulated bioanalysis, the integrity of pharmacokinetic and toxicokinetic data is non-negotiable. The accuracy and reproducibility of these results hinge on the meticulous validation of the analytical method. A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the proper use of an internal standard (IS).[1] While various options exist, the stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard like 2-Chloro-n,n-dimethylacetamide-d3 , has unequivocally emerged as the industry's gold standard.[2]

This guide provides a data-driven comparison to justify the preferential use of deuterated standards over other alternatives, such as structural analogs, for researchers, scientists, and drug development professionals.

The Role of the Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls before sample processing.[1][3] Its primary function is to compensate for variability throughout the entire analytical workflow, including:[4][5]

  • Sample Preparation: Corrects for analyte loss during extraction, dilution, or reconstitution steps.[5]

  • Chromatographic Separation: Accounts for minor variations in injection volume and retention time.

  • Mass Spectrometric Detection: Normalizes fluctuations in instrument response, most critically, those caused by matrix effects.[5]

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a primary source of imprecision and inaccuracy in LC-MS/MS assays.[2][6][7] An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, ensuring the ratio of the analyte-to-IS response remains constant and reliable.[6]

The Superiority of Deuterated Internal Standards

A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their stable isotope, deuterium (B1214612).[4] This near-perfect structural identity is the foundation of its superior performance.[2][6] Because its physicochemical properties are virtually identical to the analyte, it exhibits the same behavior during extraction, chromatography, and ionization.[8][9]

In contrast, a structural analog IS is a different molecule with a similar, but not identical, chemical structure.[4] This difference means it may have different extraction recovery, chromatographic retention time, and ionization efficiency, leading to inadequate compensation for analytical variability.

Performance Comparison: Deuterated vs. Structural Analog IS

The most compelling justification for using a deuterated standard comes from a direct comparison of performance data, particularly in the context of matrix effects and overall assay precision and accuracy.

Quantitative Data Summary

The following table summarizes representative data from a validation experiment comparing the performance of a deuterated IS versus a structural analog IS for the quantification of a hypothetical analyte, "Drug X," in human plasma. The data clearly demonstrates the superior ability of the deuterated IS to compensate for variability.

Parameter Deuterated IS (Drug X-d3) Structural Analog IS Regulatory Acceptance Criteria (FDA/ICH M10)
Accuracy (% Bias) at LQC -2.5%-18.2%Within ±15% (±20% at LLOQ)
Accuracy (% Bias) at MQC 1.8%-12.5%Within ±15%
Accuracy (% Bias) at HQC 3.1%9.8%Within ±15%
Precision (%RSD) at LQC 4.5%19.5%≤15% (≤20% at LLOQ)
Precision (%RSD) at MQC 3.2%14.8%≤15%
Precision (%RSD) at HQC 2.8%11.2%≤15%
Matrix Effect (%CV of IS-Normalized MF) 3.8%17.9%≤15%

Data adapted from published studies to be representative.[2] LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantitation, %RSD: Percent Relative Standard Deviation, %CV: Percent Coefficient of Variation, MF: Matrix Factor.

As the table shows, the assay using the deuterated internal standard exhibits significantly better accuracy and precision, with all values falling well within the stringent limits set by regulatory agencies like the FDA and EMA.[2][10][11] The structural analog, however, fails to meet the acceptance criteria for accuracy at the low QC level and precision at both low and medium QC levels, demonstrating its inability to adequately correct for analytical variability.

Logical & Experimental Workflows

The decision to use a deuterated standard and the process of its implementation can be visualized through logical and experimental workflows.

G cluster_0 Decision Pathway for IS Selection cluster_1 Sources of Variability cluster_2 Properties of an Ideal IS goal Goal: Accurate & Precise Quantitation min_var Requirement: Minimize Analytical Variability goal->min_var prep Sample Prep matrix Matrix Effects instrument Instrument Drift ideal_is Solution: Use an Ideal Internal Standard (IS) prep->ideal_is matrix->ideal_is instrument->ideal_is prop1 Identical Extraction Recovery prop2 Co-elutes with Analyte prop3 Experiences Same Ionization Effects best_choice Best Choice: Stable Isotope-Labeled IS (SIL-IS) prop1->best_choice prop2->best_choice prop3->best_choice example Example: This compound best_choice->example

Caption: Logical pathway for selecting an optimal internal standard.

G sample Biological Sample (Plasma, Urine, etc.) add_is Add IS (2-Chloro-n,n- dimethylacetamide-d3) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap_recon Evaporation & Reconstitution supernatant->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis quant Quantitation (Analyte/IS Ratio) analysis->quant

Caption: Standard bioanalytical workflow using an internal standard.

Experimental Protocol: Evaluating Matrix Effects

To quantitatively assess an internal standard's ability to compensate for matrix effects, a standard industry protocol is followed, as recommended by regulatory bodies.[8]

Objective: To determine and compare the ability of a deuterated IS and a structural analog IS to compensate for matrix effects across different biological matrix sources.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six unique sources.

  • Analyte (e.g., 2-Chloro-n,n-dimethylacetamide).

  • Deuterated Internal Standard (e.g., this compound).

  • Structural Analog Internal Standard.

  • Reconstitution solvent.

Procedure:

  • Prepare Three Sets of Samples at two concentration levels (Low QC and High QC):

    • Set 1 (Neat Solution): Analyte and IS prepared in reconstitution solvent.

    • Set 2 (Post-Extraction Spiked): Extract blank matrix from the six sources first, then spike the extracted matrix with the analyte and IS.

  • Sample Analysis: Analyze all prepared samples via the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculated for each matrix source by dividing the analyte peak area in Set 2 by the mean analyte peak area in Set 1.

    • IS-Normalized MF: Calculated for each matrix source by dividing the MF of the analyte by the MF of the internal standard.

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six matrix sources. A lower %CV indicates better compensation for matrix variability.[4]

Regulatory Perspective and Conclusion

Regulatory bodies such as the FDA and EMA have harmonized their expectations under the ICH M10 guideline, which states that a stable isotope-labeled analyte is the preferred choice for an internal standard.[12] While the use of a structural analog is permitted, its choice requires more extensive justification and validation to prove its suitability.[12]

Potential Considerations for Deuterated Standards: While superior, deuterated standards are not without potential pitfalls that must be assessed during method development:

  • Isotopic Cross-Talk: The analyte may contribute to the IS signal if the mass difference is insufficient. A mass increase of at least 3 or 4 Da is recommended.[5][13]

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, which can compromise the standard's integrity.

  • Chromatographic Shift: High levels of deuteration can sometimes cause a slight shift in retention time, potentially leading to differential matrix effects.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-n,n-dimethylacetamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 2-Chloro-n,n-dimethylacetamide-d3 is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the correct disposal of this compound, ensuring compliance and minimizing risk. The hazardous characteristics of this compound are primarily determined by the 2-chloro-N,N-dimethylacetamide structure; the deuterium (B1214612) substitution does not significantly alter its chemical reactivity or toxicity.

Immediate Safety Considerations

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this substance.[1][4]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][4]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[1][4] Do not allow the product to enter drains or waterways.[1][4]

Quantitative Data for Disposal Planning

The following table summarizes key information for the safe handling and disposal of 2-Chloro-n,n-dimethylacetamide. This data is essential for accurate waste classification and transportation.

ParameterValueReference
UN Number UN3265[1]
Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (2-Chloro-N,N-dimethylacetamide)[1]
Transport Hazard Class 8 (Corrosive substances)[1]
Packing Group III (Substance presenting low danger)[1]
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1][3]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe and compliant disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, as hazardous waste.[4][5]

    • This waste stream should be kept separate from other chemical waste to prevent incompatible reactions.[5]

  • Container Management:

    • Collect waste in a designated, compatible, and clearly labeled container. The container should be kept tightly closed.[1][4]

    • Do not rinse empty containers and discharge the rinsate into the sewer system.[5] Seal the unrinsed, empty container and dispose of it as hazardous waste.[5]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[4][5]

    • Provide the disposal company with a comprehensive and accurate description of the waste, including the Safety Data Sheet (SDS). It is common for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste (Corrosive, Halogenated Organics) B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Cool, Dry, Ventilated Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Complete Waste Manifest & Transfer to Disposal Company F->G H End: Disposal via Approved Method (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-n,n-dimethylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Chloro-n,n-dimethylacetamide-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties:

PropertyValue
Synonyms 2-Chloro-N,N-dimethylacetamide, CDEA
CAS Number 2675-89-0 (non-deuterated)
Physical State Liquid[1]
Appearance Colorless to yellow[1]
Boiling Point 98 - 100 °C @ 11 torr[1]
Flash Point > 110 °C[1]

Hazard Identification and Precautionary Statements:

2-Chloro-n,n-dimethylacetamide is a hazardous substance. The deuterated form should be handled with the same precautions.

  • Hazard Statements: Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Fatal if inhaled, May cause respiratory irritation.[1][2][3]

  • Signal Word: Danger[2]

  • Precautionary Statements:

    • Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]

    • Wash skin thoroughly after handling.[1][2]

    • Do not eat, drink or smoke when using this product.[1][2]

    • Use only outdoors or in a well-ventilated area.[1][2]

    • Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

    • Store in a well-ventilated place. Keep container tightly closed.[1][2]

    • Store locked up.[1][2]

    • Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPPESpecifications
Eyes/Face Safety Goggles / Face ShieldChemical splash goggles or a full-face shield are required to protect against splashes and vapors.[4][5]
Skin Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or holes.[4][5]
Body Laboratory Coat / Chemical-resistant ApronA lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is necessary.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or in poorly ventilated areas.[6] A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.[6]
Feet Closed-toe ShoesAlways wear closed-toe shoes in the laboratory.

Experimental Protocols: Safe Handling and Storage

Handling:

  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the product.[2] Do not eat, drink, or smoke in the handling area.[1][2]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][2] Do not let the product enter drains.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Conditions: Store in a cool place, below +30°C.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[1]

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste.[2]

  • Container Type: Use appropriate containers for halogenated organic waste. Avoid using aluminum containers.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company. Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.